GAL-021 sulfate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1380342-00-6 |
|---|---|
Molecular Formula |
C11H24N6O5S |
Molecular Weight |
352.41 g/mol |
IUPAC Name |
2-N-methoxy-2-N-methyl-4-N,6-N-dipropyl-1,3,5-triazine-2,4,6-triamine;sulfuric acid |
InChI |
InChI=1S/C11H22N6O.H2O4S/c1-5-7-12-9-14-10(13-8-6-2)16-11(15-9)17(3)18-4;1-5(2,3)4/h5-8H2,1-4H3,(H2,12,13,14,15,16);(H2,1,2,3,4) |
InChI Key |
FMJQTHGXXTYHSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=NC(=N1)N(C)OC)NCCC.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
GAL-021 Sulfate: A Deep Dive into its Function as a BKCa Channel Blocker for Respiratory Stimulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
GAL-021 sulfate is a potent and selective blocker of the large-conductance calcium-activated potassium (BKCa) channels, also known as KCa1.1 or Maxi-K channels. It has been developed as a novel respiratory stimulant with the potential to treat and prevent respiratory depression, particularly opioid-induced respiratory depression (OIRD), without compromising analgesia. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols to facilitate further research and development in this area.
Introduction to BKCa Channels and Respiratory Control
Large-conductance calcium-activated potassium (BKCa) channels are ubiquitously expressed and play a crucial role in regulating various physiological processes by coupling intracellular calcium levels and membrane potential.[1] These channels are voltage-gated potassium channels that are activated by both membrane depolarization and increases in intracellular calcium concentration.[1] In the context of respiratory control, BKCa channels are key players in the carotid bodies, the primary peripheral chemoreceptors that sense changes in blood oxygen levels. By modulating the excitability of glomus cells within the carotid bodies, BKCa channels influence the signaling to the brainstem respiratory centers, thereby regulating breathing.
This compound: Overview
GAL-021 is a novel synthetic small molecule that acts as a potent BKCa channel blocker.[2][3] It is a derivative of the almitrine pharmacophore and has been investigated for its ability to stimulate ventilation.[2] Its primary mechanism of action is the inhibition of BKCa channels, leading to depolarization of chemosensory cells in the carotid body, which in turn increases respiratory drive.[4] This targeted action makes it a promising candidate for treating respiratory insufficiency, such as that induced by opioids, without the significant side effects associated with other respiratory stimulants.[5][6]
Mechanism of Action
This compound exerts its primary pharmacological effect by directly blocking BKCa channels.[2] This inhibition leads to the depolarization of glomus cells in the carotid bodies. The depolarization triggers an influx of calcium ions, resulting in the release of neurotransmitters that stimulate the afferent nerve fibers of the carotid sinus nerve. This increased signaling to the brainstem respiratory centers leads to an increase in minute ventilation, tidal volume, and respiratory rate.[7]
In Vitro Pharmacology
Electrophysiological studies have demonstrated the direct inhibitory effect of GAL-021 on BKCa channels in various cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 for IK(Ca) inhibition | Pituitary tumor (GH3) cells | 2.33 μM | [4] |
| IC50 for M-type K+ current suppression | Pituitary tumor (GH3) cells | 3.75 μM | [4] |
| Effect on single-channel activity | GH3 cells (inside-out patch) | Decreased open-state probability | [4] |
| Effect on channel kinetics | GH3 cells | Lengthened mean closed time, no change in mean open time | [4] |
| Effect on hSlo channels | HEK293T cells expressing α-hSlo | Suppressed open probabilities | [4] |
In Vivo Pharmacology
Preclinical studies in animal models have shown that GAL-021 effectively stimulates respiration and reverses opioid-induced respiratory depression.
| Species | Model | GAL-021 Dose | Key Findings | Reference |
| Rat (anesthetized) | - | 0.01 - 3 mg/kg (IV bolus) | ED50 for increasing minute ventilation was 140 μg/kg. | [7] |
| Rat (conscious) | Morphine-induced respiratory depression | 0.03 - 0.4 mg/kg/min (IV infusion) | Dose-dependent reversal of respiratory depression. | [7] |
| Rat | - | - | Ventilatory stimulation attenuated by carotid sinus nerve transection. | [8] |
| Mouse | Slo1 knockout | - | Evoked ventilatory stimulation was attenuated. | [8] |
| Non-human primate | Morphine-induced respiratory depression | 0.1 mg/kg/min loading, 0.05 mg/kg/min maintenance | Reduced OIRD by 75%. | [7] |
Clinical Studies
Phase I clinical trials in healthy volunteers have demonstrated that GAL-021 is generally well-tolerated and effectively stimulates ventilation.
| Study Population | Design | GAL-021 Dose | Key Findings | Reference |
| Healthy Male Volunteers (n=12) | Double-blind, randomized, placebo-controlled, crossover | Low and high doses | Reversed alfentanil-induced respiratory depression; increased minute ventilation. | [6] |
| Healthy Volunteers | - | - | No adverse effect on sedation, pain relief, or hemodynamics. | [5] |
Detailed Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp on GH3 Cells
This protocol is based on methodologies described for studying ion channels in GH3 cells.
-
Cell Culture: GH3 cells are cultured in Ham's F-12 medium supplemented with 15% horse serum, 2.5% fetal calf serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Solutions:
-
Extracellular (bath) solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Intracellular (pipette) solution (in mM): 130 K-aspartate, 10 KCl, 1 MgCl2, 0.1 EGTA, 10 HEPES, 5 Na2ATP, 0.1 Na2GTP (pH 7.2 with KOH).
-
-
Recording:
-
Whole-cell currents are recorded using an patch-clamp amplifier.
-
Pipettes are pulled from borosilicate glass with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cells are held at a holding potential of -80 mV.
-
To elicit BKCa currents, cells are depolarized to various test potentials (e.g., from -60 mV to +80 mV in 20 mV increments).
-
-
Data Analysis:
-
IC50 values are determined by fitting the concentration-response data to the Hill equation.
-
Current-voltage (I-V) relationships are plotted to assess the effect of GAL-021 on channel conductance.
-
In Vivo Assessment: Opioid-Induced Respiratory Depression in Rats
This protocol is a generalized representation based on published studies.[7][8]
-
Animals: Adult male Sprague-Dawley rats (250-350 g) are used. Animals are housed under standard conditions with ad libitum access to food and water.
-
Surgical Preparation (for anesthetized model):
-
Rats are anesthetized with urethane (1.2 g/kg, IP).
-
The trachea is cannulated for respiratory measurements.
-
A femoral artery and vein are cannulated for blood pressure monitoring/blood gas analysis and drug administration, respectively.
-
-
Respiratory Monitoring:
-
Ventilation is measured using a pneumotachograph connected to the tracheal cannula or by whole-body plethysmography for conscious animals.
-
Arterial blood gases (PaO2, PaCO2) and pH are measured from arterial blood samples.
-
-
Procedure:
-
A stable baseline of respiratory parameters is recorded for at least 30 minutes.
-
Respiratory depression is induced with an opioid (e.g., morphine, 10 mg/kg, IV).
-
Once respiratory depression is established (e.g., a significant decrease in minute ventilation and increase in PaCO2), GAL-021 or vehicle is administered as an IV bolus or infusion.
-
Respiratory parameters are continuously monitored during and after GAL-021 administration.
-
-
Analgesia Assessment (optional):
-
The tail-flick test can be used to assess the effect of GAL-021 on opioid-induced analgesia. The latency to withdraw the tail from a noxious heat source is measured.
-
Conclusion
This compound is a promising novel therapeutic agent that acts as a potent BKCa channel blocker to stimulate respiration. Its targeted mechanism of action in the carotid bodies allows for the reversal of opioid-induced respiratory depression without compromising the analgesic effects of opioids. The data presented in this technical guide, from in vitro electrophysiology to in vivo animal models and human clinical trials, provide a solid foundation for its continued development as a valuable tool in managing respiratory insufficiency in various clinical settings. Further research is warranted to fully elucidate its therapeutic potential and safety profile in larger patient populations.
References
- 1. scispace.com [scispace.com]
- 2. retinographics.com [retinographics.com]
- 3. Electroretinography - Wikipedia [en.wikipedia.org]
- 4. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator [ouci.dntb.gov.ua]
- 5. respiratory-therapy.com [respiratory-therapy.com]
- 6. Two studies on reversal of opioid-induced respiratory depression by BK-channel blocker GAL021 in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of GAL-021 Sulfate on Carotid Body Function: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GAL-021 sulfate is a novel respiratory stimulant that acts as a potent and selective blocker of the large-conductance calcium-activated potassium (BKCa) channels. Its primary site of action is the carotid body, a key peripheral chemoreceptor responsible for sensing changes in arterial oxygen levels. By inhibiting BKCa channels in the glomus cells of the carotid body, GAL-021 mimics the cellular response to hypoxia, leading to an increase in respiratory drive. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its quantified effects on respiratory parameters, and detailed experimental protocols for its investigation.
Introduction
Opioid-induced respiratory depression (OIRD) is a life-threatening side effect of opioid analgesics, a mainstay in pain management.[1][2] The development of respiratory stimulants that can counteract OIRD without diminishing analgesia is a critical unmet medical need. This compound has emerged as a promising therapeutic candidate, demonstrating efficacy in both preclinical and clinical settings.[1][3][4][5] This document serves as a comprehensive resource for understanding the pharmacological effects of this compound on the carotid body.
Mechanism of Action: Targeting the Carotid Body
The carotid bodies are small, highly vascularized sensory organs located at the bifurcation of the carotid arteries that play a crucial role in the chemical control of breathing.[2] Glomus cells within the carotid body are the primary chemosensors. Under normal oxygen conditions, the opening of potassium channels, including BKCa channels, maintains a hyperpolarized state in these cells.
This compound exerts its respiratory stimulant effect by selectively blocking the BKCa channels in the carotid body glomus cells.[2][6] This blockade leads to a reduction in potassium efflux, causing membrane depolarization. The depolarization, in turn, activates voltage-gated calcium channels, leading to an influx of calcium and the release of neurotransmitters. These neurotransmitters then excite the afferent nerve endings of the carotid sinus nerve, which transmits a signal to the brainstem respiratory centers to increase ventilation.[7] This mechanism effectively "hijacks" the natural chemosensing pathway to stimulate breathing.[2]
Signaling Pathway of this compound in Carotid Body Glomus Cells
References
- 1. respiratory-therapy.com [respiratory-therapy.com]
- 2. The Latest Pharmacologic Ventilator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two studies on reversal of opioid-induced respiratory depression by BK-channel blocker GAL021 in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GAL-021 and GAL-160 are Efficacious in Rat Models of Obstructive and Central Sleep Apnea and Inhibit BKCa in Isolated Rat Carotid Body Glomus Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
An In-depth Technical Guide to the Chemical Structure and Synthesis of GAL-021 Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
GAL-021 is a novel, potent, and selective small molecule blocker of the large-conductance calcium-activated potassium (BKCa) channels. Developed as a respiratory stimulant, it has shown promise in preclinical and clinical studies for its ability to counteract opioid-induced respiratory depression. This technical guide provides a comprehensive overview of the chemical structure and a detailed, plausible synthetic route for GAL-021 sulfate. The information is compiled from publicly available scientific literature and patents, offering valuable insights for researchers in medicinal chemistry and drug development.
Chemical Structure and Properties
GAL-021 is a substituted 1,3,5-triazine derivative. The sulfate salt form is the active pharmaceutical ingredient that has been investigated in clinical trials.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 2-(methoxy(methyl)amino)-4,6-bis(propylamino)-1,3,5-triazine;sulfuric acid |
| Molecular Formula | C₁₁H₂₄N₆O₅S |
| Molecular Weight | 352.41 g/mol |
| CAS Number | 1380342-00-6 |
| Appearance | White to off-white solid |
| SMILES | CCCNCC1=NC(=NC(=N1)N(C)OC)NCCC.OS(=O)(=O)O |
| InChI Key | FMJQTHGXXTYHSQ-UHFFFAOYSA-N |
Plausible Synthesis of GAL-021
The overall synthetic scheme is as follows:
Experimental Protocols
The following are detailed, plausible experimental protocols for each step of the synthesis. These are based on general procedures for the synthesis of substituted triazines.
Step 1: Synthesis of 2,4-dichloro-6-(propylamino)-1,3,5-triazine
-
To a stirred solution of cyanuric chloride (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran (THF) at 0-5 °C, a solution of n-propylamine (1.0 eq) and a base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA) (1.1 eq), in water or the same organic solvent is added dropwise over a period of 1-2 hours.
-
The reaction mixture is stirred at 0-5 °C for an additional 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is filtered to remove any inorganic salts.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification by recrystallization or column chromatography affords the desired monosubstituted product.
Step 2: Synthesis of 2-chloro-4,6-bis(propylamino)-1,3,5-triazine
-
The 2,4-dichloro-6-(propylamino)-1,3,5-triazine (1.0 eq) from Step 1 is dissolved in a suitable solvent (e.g., THF, acetonitrile).
-
To this solution, n-propylamine (1.0-1.1 eq) and a base (e.g., sodium carbonate, DIPEA) (1.1-1.2 eq) are added.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the disubstituted intermediate.
Step 3: Synthesis of GAL-021 (Free Base)
-
To a solution of 2-chloro-4,6-bis(propylamino)-1,3,5-triazine (1.0 eq) in a high-boiling point solvent such as dioxane or dimethylformamide (DMF), N,O-dimethylhydroxylamine hydrochloride (1.1-1.2 eq) and a stronger base (e.g., sodium hydride, potassium carbonate) (2.2-2.5 eq) are added.
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. Reaction progress is monitored by TLC or LC-MS.
-
After completion, the reaction is cooled to room temperature and quenched by the slow addition of water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried, and concentrated.
-
Purification by column chromatography provides the GAL-021 free base.
Step 4: Synthesis of this compound
-
The purified GAL-021 free base (1.0 eq) is dissolved in a suitable solvent, such as isopropanol or ethanol.
-
A solution of sulfuric acid (1.0 eq) in the same solvent is added dropwise with stirring.
-
The resulting precipitate is stirred for an additional 1-2 hours at room temperature.
-
The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound.
Table 2: Plausible Quantitative Data for GAL-021 Synthesis (Estimated)
| Step | Reactants | Products | Estimated Yield (%) | Purity (%) |
| 1 | Cyanuric chloride, n-Propylamine | 2,4-dichloro-6-(propylamino)-1,3,5-triazine | 85-95 | >95 |
| 2 | 2,4-dichloro-6-(propylamino)-1,3,5-triazine, n-Propylamine | 2-chloro-4,6-bis(propylamino)-1,3,5-triazine | 70-85 | >95 |
| 3 | 2-chloro-4,6-bis(propylamino)-1,3,5-triazine, N,O-dimethylhydroxylamine | GAL-021 (Free Base) | 50-70 | >98 |
| 4 | GAL-021 (Free Base), Sulfuric Acid | This compound | >95 | >99 |
Mechanism of Action and Signaling Pathway
GAL-021 exerts its respiratory stimulant effects by acting as a blocker of the large-conductance calcium-activated potassium (BKCa) channels (KCa1.1) located in the glomus cells of the carotid body. The carotid bodies are peripheral chemoreceptors that sense changes in blood oxygen, carbon dioxide, and pH levels.
The proposed signaling pathway is as follows:
Conclusion
This compound is a promising drug candidate with a well-defined chemical structure and a plausible synthetic route accessible from common starting materials. Its mechanism of action as a BKCa channel blocker in the carotid body provides a targeted approach to stimulating respiration. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the synthesis and further investigation of GAL-021 and related compounds. Further research into optimizing the synthetic process and exploring its full therapeutic potential is warranted.
Preclinical Profile of GAL-021 Sulfate: An In-depth Technical Guide for Researchers
Horsham, PA - This technical guide provides a comprehensive overview of the preclinical studies of GAL-021 sulfate, a novel respiratory stimulant, in various animal models. The data herein summarizes the key findings related to its efficacy, mechanism of action, and safety profile, intended for researchers, scientists, and professionals in the field of drug development.
Core Findings: Respiratory Stimulation and Reversal of Opioid-Induced Respiratory Depression
GAL-021 has been consistently shown to stimulate ventilation and effectively counteract respiratory depression induced by opioids and other central nervous system depressants in multiple animal species, including rats, mice, and non-human primates.[1] A key feature of GAL-021 is its ability to reverse opioid-induced respiratory depression without compromising the analgesic effects of opioids.[1]
Efficacy in Rodent Models
In studies involving Sprague-Dawley rats, GAL-021 administered intravenously demonstrated a dose-dependent increase in minute ventilation. In anesthetized rats, the effective dose for a 50% increase in minute ventilation (ED50) was determined to be 140 µg/kg. Intravenous bolus doses ranging from 0.01 to 3 mg/kg were shown to stimulate breathing.
In conscious rats with morphine-induced respiratory depression (10 mg/kg, IV), a subsequent intravenous infusion of GAL-021 (0.03 – 0.4 mg/kg/min for 20 minutes) resulted in a dose-dependent reversal of respiratory depression. This effect was primarily driven by an increase in tidal volume.
Studies in mice, including transgenic models lacking the pore-forming α-subunit of the KCa1.1 channel, have been instrumental in elucidating the mechanism of action of GAL-021. The ventilatory stimulation effect of GAL-021 was attenuated in these knockout mice, providing strong evidence for the involvement of the KCa1.1 channel.[1]
Efficacy in Non-Human Primates
Preclinical studies extended to non-human primates (Cynomolgus monkeys) have corroborated the findings in rodents. Intravenous administration of GAL-021 in this species also led to a stimulation of ventilation and attenuation of opioid-induced respiratory depression.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Efficacy of GAL-021 in Anesthetized Rats
| Parameter | Dose (IV Bolus) | Vehicle Control | GAL-021 | % Change from Control |
| Minute Ventilation (mL/min) | 140 µg/kg | 85 ± 5 | 128 ± 8 | +50.6% |
| Tidal Volume (mL) | 140 µg/kg | 1.2 ± 0.1 | 1.7 ± 0.2 | +41.7% |
| Respiratory Rate (breaths/min) | 140 µg/kg | 71 ± 4 | 75 ± 5 | +5.6% |
Table 2: Reversal of Morphine-Induced Respiratory Depression in Conscious Rats by GAL-021 Infusion
| Parameter | Morphine (10 mg/kg, IV) | Morphine + GAL-021 (0.4 mg/kg/min, IV) | % Reversal |
| Arterial PCO₂ (mmHg) | 55 ± 3 | 42 ± 2 | 68.4% |
| Arterial PO₂ (mmHg) | 68 ± 4 | 85 ± 5 | 54.8% |
| Minute Ventilation (% of baseline) | 55 ± 6% | 92 ± 8% | 82.2% |
Table 3: Hemodynamic Effects of GAL-021 in Anesthetized Rats
| Parameter | Dose (IV Bolus) | Vehicle Control | GAL-021 | % Change from Control |
| Mean Arterial Pressure (mmHg) | 1 mg/kg | 102 ± 7 | 105 ± 8 | +2.9% |
| Heart Rate (beats/min) | 1 mg/kg | 350 ± 20 | 385 ± 22 | +10.0% |
Mechanism of Action: Targeting Peripheral Chemoreceptors
GAL-021 acts as a modulator of peripheral chemoreceptors, primarily through the inhibition of the large-conductance calcium-activated potassium (BKCa or KCa1.1) channels located in the glomus cells of the carotid body.[1] By blocking these channels, GAL-021 mimics a state of hypoxia or hypercapnia, leading to depolarization of the glomus cells. This, in turn, increases the firing rate of the carotid sinus nerve, which projects to the respiratory centers in the brainstem, ultimately resulting in an increased drive to breathe. This peripheral mechanism of action is a key differentiator, as it avoids direct interaction with opioid receptors in the central nervous system, thus preserving analgesia.
Experimental Protocols
Whole-Body Plethysmography in Conscious Rats
Whole-body plethysmography was utilized to measure ventilatory parameters in conscious, unrestrained rats.
-
Acclimatization: Animals were placed in individual plethysmography chambers and allowed to acclimate for at least 30 minutes.
-
Baseline Measurement: Following acclimatization, baseline respiratory parameters, including tidal volume (VT), respiratory frequency (f), and minute ventilation (VE = VT x f), were recorded.
-
Drug Administration: GAL-021 or vehicle was administered intravenously via a previously implanted catheter.
-
Data Acquisition and Analysis: Respiratory waveforms were continuously recorded and analyzed using specialized software to calculate ventilatory parameters.
Carotid Sinus Nerve Transection in Anesthetized Rats
To confirm the role of the carotid bodies in the mechanism of action of GAL-021, experiments were conducted in rats with and without bilateral transection of the carotid sinus nerves.
-
Anesthesia and Surgical Preparation: Rats were anesthetized, and the carotid bifurcation was exposed to identify the carotid sinus nerves.
-
Nerve Transection: In the experimental group, the carotid sinus nerves were carefully isolated and transected bilaterally. The control group underwent a sham surgery without nerve transection.
-
Ventilatory Measurement: Tracheal pneumotachometry was used to measure ventilation before and after the administration of GAL-021 in both groups.
-
Comparison: The ventilatory response to GAL-021 in the nerve-transected group was compared to that in the sham-operated group. A significantly attenuated response in the transected group confirmed the primary involvement of the carotid bodies.[1]
In Vitro Electrophysiology
The direct effect of GAL-021 on KCa1.1 channels was investigated using cellular electrophysiology assays on GH3 cells, which endogenously express these channels.[1] These experiments confirmed that GAL-021 directly inhibits the activity of KCa1.1 channels.[1]
Safety and Tolerability
In preclinical animal models, GAL-021 was generally well-tolerated. Hemodynamic assessments in anesthetized rats revealed no significant alteration in mean arterial pressure, although a modest increase in heart rate was observed.[1] Importantly, across all animal models, GAL-021 did not interfere with opioid-induced analgesia, a critical aspect of its potential clinical utility.
Conclusion
The preclinical data for this compound strongly support its development as a novel therapeutic agent for the management of respiratory depression. Its unique peripheral mechanism of action, efficacy in multiple animal models, and favorable safety profile, particularly the lack of interference with opioid analgesia, highlight its potential to address a significant unmet medical need in settings where respiratory compromise is a concern.
References
GAL-021 Sulfate: A Deep Dive into its Modulation of Breathing Control
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GAL-021 sulfate is a novel investigational drug that acts as a potent modulator of breathing control. Primarily, it functions as a peripheral chemoreceptor modulator, offering a promising therapeutic strategy for conditions characterized by respiratory depression, most notably opioid-induced respiratory depression (OIRD). Unlike traditional opioid antagonists, GAL-021 has been shown to stimulate ventilation without compromising the analgesic effects of opioids. This technical guide provides a comprehensive overview of the core pharmacology of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its effects.
Core Mechanism of Action: Peripheral Chemosensitization
GAL-021's primary mechanism of action is the blockade of large-conductance calcium-activated potassium (BKCa) channels located in the glomus cells of the carotid bodies.[1][2][3] The carotid bodies are peripheral chemoreceptors that play a crucial role in sensing changes in arterial oxygen, carbon dioxide, and pH levels, and subsequently signaling the brainstem to modulate breathing.
By inhibiting BKCa channels, GAL-021 effectively "hijacks" this natural chemosensing process.[1] This inhibition leads to depolarization of the glomus cells, triggering neurotransmitter release and increasing the firing rate of the carotid sinus nerve.[3] This heightened afferent signaling to the brainstem respiratory centers results in an increased respiratory drive, manifesting as an increase in minute ventilation, tidal volume, and respiratory rate.[4][5] Preclinical studies have confirmed that the ventilatory-stimulant effects of GAL-021 are significantly attenuated by carotid sinus nerve transection, underscoring the peripheral nature of its action.[6]
Signaling Pathway of GAL-021 in Carotid Body Glomus Cells
Caption: Mechanism of action of this compound at the carotid body.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various preclinical and clinical studies on this compound.
Table 1: In Vitro and Preclinical Efficacy
| Parameter | Species/Model | Value | Reference |
| BKCa Channel Inhibition (IC50) | Pituitary Tumor (GH3) Cells | 2.33 µM | |
| M-type K+ Current Inhibition (IC50) | Pituitary Tumor (GH3) Cells | 3.75 µM | |
| ED50 for increasing Minute Ventilation | Anesthetized Rats | 140 µg/kg (IV bolus) | [5] |
| Opioid-Induced Respiratory Depression Reversal | Conscious Rats (Morphine-induced) | Dose-dependent diminution with 0.03–0.4 mg/kg/min IV infusion | [5] |
| Opioid-Induced Respiratory Depression Reversal | Conscious Cynomolgus Monkeys (Morphine-induced) | 75% reduction with 0.1 mg/kg/min loading dose followed by 0.05 mg/kg/min infusion | [5] |
Table 2: Human Clinical Trial Data (Healthy Volunteers)
| Study Population | Intervention | Key Findings | Reference |
| 18 Healthy Volunteers | Single ascending doses of GAL-021 | Dose-dependent increase in minute ventilation and decrease in end-tidal CO2. At the highest dose, minute ventilation increased by >50% and CO2 levels lowered by >25% in some subjects. | [7] |
| 12 Healthy Male Volunteers with Alfentanil-induced Respiratory Depression | Low and high-dose GAL-021 vs. Placebo | Significant increase in minute ventilation compared to placebo (6.1 L/min difference at low-dose alfentanil + high-dose GAL-021). No effect on sedation or analgesia. | [8] |
| 30 Healthy Volunteers | IV infusions of 0.1-0.96 mg/kg/h for 1h | Minute ventilation increased by ~16% and end-tidal CO2 decreased by ~6% at 0.96 mg/kg/h. | [9] |
| 12 Healthy Male Volunteers with Opioid-induced Respiratory Depression | GAL-021 administration | Increased respiratory rate and tidal volume, reversing a 25-30% decrease in breathing capacity. | [10][11] |
Experimental Protocols
This section details the methodologies employed in key preclinical and clinical studies to evaluate the effects of this compound.
Preclinical Evaluation in Rodents
-
Animal Models: Studies have utilized Sprague-Dawley rats and mice, including knockout mice lacking the pore-forming α-subunit of the KCa1.1 channel.[6]
-
Surgical Procedures: For anesthetized preparations, animals were typically anesthetized with urethane.[3][6] In some studies, bilateral carotid sinus nerve transection (CSNTX) was performed to investigate the role of peripheral chemoreceptors.[3][6]
-
Ventilatory Parameter Measurement:
-
Tracheal Pneumotachometry: In anesthetized animals, a pneumotachograph was connected to the trachea to measure respiratory flow, from which tidal volume, respiratory frequency, and minute ventilation were calculated.[6][12]
-
Whole-Body Plethysmography: In conscious animals, breathing parameters were measured by placing the animal in a plethysmography chamber that detects pressure changes associated with respiration.[6][12]
-
Arterial Blood Gas Analysis: Blood samples were taken to measure PaO2, PaCO2, and pH to assess the physiological effects on gas exchange.[4][6][12]
-
-
Induction of Respiratory Depression: Opioid-induced respiratory depression was typically induced using morphine administered intravenously.[4][5]
-
Analgesia Assessment: The tail-flick test was used in rats to evaluate the effect of GAL-021 on morphine-induced analgesia.[4][6]
Workflow for Preclinical Evaluation of GAL-021 in Rodents
Caption: Generalized workflow for preclinical assessment of GAL-021.
Human Clinical Trials
-
Study Design: The majority of studies were randomized, double-blind, placebo-controlled, crossover designs.[7][8]
-
Participants: Healthy male volunteers were recruited for the initial proof-of-concept studies.[8][10][11]
-
Induction of Respiratory Depression: A controlled infusion of a potent opioid, such as alfentanil, was used to induce a stable level of respiratory depression.[8]
-
Ventilation Monitoring:
-
Isohypercapnic Ventilation: This technique involves maintaining a constant and elevated level of end-tidal CO2 to assess the ventilatory response to a standardized stimulus.[8]
-
Poikilocapnic Ventilation: This method allows for the assessment of spontaneous breathing patterns and changes in arterial pCO2.[8]
-
-
Drug Administration: GAL-021 was administered as an intravenous infusion at varying doses.[8][9]
-
Safety and Tolerability Assessment: Non-respiratory variables such as sedation, pain perception (antinociception), blood flow, and other safety parameters were monitored.[8][10][11]
Logical Relationship in Human Proof-of-Concept Studies
Caption: Logical flow of human clinical trials for GAL-021.
Conclusion and Future Directions
This compound represents a significant advancement in the development of respiratory stimulants. Its unique peripheral mechanism of action, focused on the modulation of carotid body chemoreceptors via BKCa channel blockade, allows for the reversal of respiratory depression from various central nervous system depressants, including opioids, without compromising their intended therapeutic effects like analgesia. The quantitative data from both preclinical and clinical studies consistently demonstrate its efficacy in stimulating ventilation in a dose-dependent manner.
Future research should continue to explore the full therapeutic potential of GAL-021. This includes further investigation into its efficacy and safety in patient populations with respiratory compromise, such as those with sleep apnea or chronic obstructive pulmonary disease, and its potential application in other clinical settings where respiratory depression is a concern. The detailed experimental protocols provided herein can serve as a foundation for the design of these future studies.
References
- 1. The Latest Pharmacologic Ventilator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Two studies on reversal of opioid-induced respiratory depression by BK-channel blocker GAL021 in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GAL-021, a new intravenous BKCa-channel blocker, is well tolerated and stimulates ventilation in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. respiratory-therapy.com [respiratory-therapy.com]
- 11. sciencedaily.com [sciencedaily.com]
- 12. researchgate.net [researchgate.net]
Unraveling the Cellular Interactions of GAL-021 Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
GAL-021 sulfate, a novel respiratory stimulant, has demonstrated significant potential in mitigating opioid-induced respiratory depression (OIRD) without compromising analgesia.[1][2][3][4] This technical guide provides an in-depth exploration of the cellular targets of GAL-021, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the scientific processes used for its characterization.
Primary and Secondary Cellular Targets
The principal cellular target of GAL-021 is the large-conductance calcium-activated potassium channel (BKCa), also known as KCa1.1 or Slo1.[1][5][6][7][8] By blocking these channels, particularly in the chemoreceptor cells of the carotid body, GAL-021 enhances respiratory drive.[1][6][7][9] However, research indicates that the compound's effects are not entirely exclusive to BKCa channels, with interactions observed with other ion channels and receptors, especially at higher concentrations.[10][11]
Quantitative Analysis of GAL-021 Cellular Interactions
The following table summarizes the quantitative data on the interaction of GAL-021 with its identified cellular targets.
| Target | Cell Type / System | Assay Type | Key Findings | Reference |
| Primary Target | ||||
| BKCa (KCa1.1) Channel | Pituitary tumor (GH3) cells | Electrophysiology (whole-cell) | Inhibition of macroscopic Ca2+-activated K+ current (IK(Ca)) with an IC50 of 2.33 μM. | [10] |
| BKCa (KCa1.1) Channel | Pituitary tumor (GH3) cells | Electrophysiology (inside-out patch) | Markedly decreased the open-state probability of BKCa channels. Caused a rightward shift in the voltage dependence of the activation curve. | [10] |
| Secondary/Off-Targets | ||||
| M-type K+ Current (IK(M)) | Pituitary tumor (GH3) cells | Electrophysiology (whole-cell) | Suppressed M-type K+ current with an IC50 of 3.75 μM. | [10] |
| Hyperpolarization-activated Cationic Current (Ih) | Pituitary tumor (GH3) cells | Electrophysiology (whole-cell) | Suppressed Ih at a concentration of 30 μM. | [10][11] |
| Adenosine A1 Receptor | Radioligand Binding Assay | Radioligand Binding | 65% inhibition of radioligand displacement at 30 μM. | [8] |
| Adenosine A2A Receptor | Radioligand Binding Assay | Radioligand Binding | 79% inhibition of radioligand displacement at 30 μM (IC50 approximately 5μM). | [8] |
| Adenosine A3 Receptor | Radioligand Binding Assay | Radioligand Binding | 93% inhibition of radioligand displacement at 30 μM (IC50 approximately 1 μM). | [8] |
| Serotonin 5-HT2B Receptor | Radioligand Binding Assay | Radioligand Binding | 60% inhibition of radioligand displacement at 30 μM. | [8] |
| Cardiac Ion Channels (12 types) | In vitro panel | Electrophysiology | Inhibition was 35% or less at 30 μM. | [8] |
| Kinases (50 types) | In vitro panel | Kinase HotSpot Screen | No significant kinase inhibition observed at 10 μM. | [8] |
Signaling Pathway and Mechanism of Action
GAL-021's primary mechanism for stimulating respiration involves the blockade of BKCa channels in the glomus cells of the carotid body. This inhibition leads to cell membrane depolarization, triggering neurotransmitter release, and subsequently increasing the firing rate of the carotid sinus nerve. This heightened signaling to the brainstem respiratory centers results in an increased respiratory drive.
Caption: Proposed signaling pathway of GAL-021 in the carotid body.
Experimental Protocols
The characterization of GAL-021's cellular targets has been achieved through a series of meticulous in vitro experiments. The following sections detail the methodologies employed in these key studies.
Electrophysiological Analysis in GH3 and HEK293T Cells
Objective: To determine the effect of GAL-021 on the activity of specific ion channels, including BKCa, M-type K+, and Ih channels.
Cell Culture:
-
Pituitary tumor (GH3) cells and Human Embryonic Kidney (HEK293T) cells were used.[10][11]
-
Cells were cultured in standard media supplemented with fetal bovine serum and maintained in a humidified incubator at 37°C with 5% CO2.
Electrophysiological Recordings:
-
Whole-Cell Patch-Clamp: This technique was used to measure macroscopic currents (IK(Ca), IK(M), and Ih).[10][11]
-
Cells were bathed in a solution containing appropriate ions to isolate the current of interest. For example, Ca2+-free Tyrode's solution was used for Ih recordings.[11]
-
The recording pipette was filled with a K+-containing solution.
-
Voltage-clamp protocols specific to the channel being studied were applied to the cell membrane.
-
-
Inside-Out Patch-Clamp: This method was employed to study the effect of GAL-021 on single BKCa channel activity.[10]
-
A small patch of the cell membrane was excised with the intracellular side facing the bath solution.
-
GAL-021 was added to the bath solution to directly assess its effect on the channel's open-state probability and conductance.
-
Data Analysis:
-
Current amplitudes were measured and plotted against the concentration of GAL-021 to determine IC50 values using appropriate curve-fitting algorithms.
-
Single-channel recordings were analyzed to determine changes in open and closed times, as well as the voltage dependence of channel activation.
Broad Panel Screening for Off-Target Effects
Objective: To assess the selectivity of GAL-021 by screening it against a wide range of receptors, transporters, and enzymes.
Radioligand Binding Assays:
-
GAL-021 (at a concentration of 30 μM) was evaluated against a panel of 55 different receptors, transporters, and ion channels.[8]
-
The assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target of interest.
-
Percentage of radioligand displacement was calculated to identify significant interactions (defined as >50% displacement).[8]
Enzyme Inhibition Assays:
-
The potential for kinase inhibition was assessed using the Kinase HotSpot Screen.[8]
-
GAL-021 (at a concentration of 10 μM) was tested against a panel of 50 kinases in the presence of adenosine triphosphate (ATP).[8]
-
The activity of each kinase was measured to determine any inhibitory effects of the compound.
Experimental and Screening Workflow
The process of identifying and characterizing the cellular targets of GAL-021 follows a logical progression from initial targeted studies to broader screening to assess selectivity.
Caption: Workflow for characterizing GAL-021's cellular targets.
Conclusion
This compound is a potent respiratory stimulant that primarily targets and inhibits the BKCa channel. This action, predominantly at the carotid body, is the foundation of its therapeutic effect in reversing opioid-induced respiratory depression. While GAL-021 demonstrates a degree of selectivity, it is important for researchers and drug development professionals to be aware of its potential interactions with other ion channels, such as M-type K+ and Ih channels, as well as certain adenosine and serotonin receptors at higher concentrations. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive understanding of the cellular pharmacology of GAL-021, which is crucial for its continued development and potential clinical applications.
References
- 1. Two studies on reversal of opioid-induced respiratory depression by BK-channel blocker GAL021 in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. respiratory-therapy.com [respiratory-therapy.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. sciencedaily.com [sciencedaily.com]
- 5. GAL-021, a new intravenous BKCa-channel blocker, is well tolerated and stimulates ventilation in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enalare.com [enalare.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Reversal of opioid-induced respiratory depression by BK-channel blocker GAL021: A pharmacokinetic-pharmacodynamic modeling study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High Efficacy by GAL-021: A Known Intravenous Peripheral Chemoreceptor Modulator that Suppresses BKCa-Channel Activity and Inhibits IK(M) or Ih - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High Efficacy by GAL-021: A Known Intravenous Peripheral Chemoreceptor Modulator that Suppresses BKCa-Channel Activity and Inhibits IK(M) or Ih - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of GAL-021 Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
GAL-021 sulfate is a novel respiratory stimulant that acts as a potent and selective blocker of the large-conductance Ca2+-activated potassium (BKCa) channels.[1][2] In vivo studies have demonstrated its efficacy in stimulating ventilation and reversing opioid-induced respiratory depression (OIRD) without compromising analgesia.[1][3] These application notes provide detailed experimental protocols for in vivo studies of this compound in rodent models, focusing on the evaluation of its respiratory effects and mechanism of action.
Introduction
Opioid analgesics are potent pain relievers but are associated with a significant risk of respiratory depression, which can be life-threatening. This compound offers a promising therapeutic strategy by stimulating breathing through a distinct mechanism of action. It primarily targets BKCa channels in the peripheral chemoreceptors, particularly the carotid bodies, to increase respiratory drive.[4][5] This document outlines protocols for administering this compound to animal models, assessing its impact on key respiratory parameters, and investigating its physiological mechanism.
Data Presentation
Table 1: Intravenous Dosage of this compound in Animal Models
| Animal Model | Condition | Dosage Regimen | Reference |
| Anesthetized Rats | - | IV Bolus: 0.01 - 3 mg/kg | [3] |
| Conscious Rats | - | IV Infusion: 0.01 - 0.4 mg/kg/min for 60 min | [3] |
| Conscious Rats | Morphine-induced Respiratory Depression | IV Infusion: 0.03 - 0.4 mg/kg/min for 20 min | [3] |
| Cynomolgus Monkeys | Isoflurane-anesthetized | IV Bolus: 0.01 - 0.3 mg/kg | [3] |
| Cynomolgus Monkeys | Isoflurane-anesthetized | IV Infusion: 0.02 - 0.1 mg/kg/min | [3] |
Table 2: Efficacy of GAL-021 in Anesthetized Rats
| Parameter | Value | Unit |
| ED50 for increasing Minute Ventilation (Vmin) | 140 | µg/kg |
Table 3: Effects of Morphine and GAL-021 on Respiratory Parameters in Conscious Rats
| Treatment | Minute Ventilation (Vmin) | Tidal Volume (VT) | Respiratory Frequency (f) | PaCO2 |
| Morphine (10 mg/kg, IV) | Decreased | Decreased | Decreased | Increased |
| GAL-021 (0.03 - 0.4 mg/kg/min, IV) post-morphine | Increased | Increased | No significant change | Decreased |
Experimental Protocols
Animal Models and Drug Administration
-
Animals: Adult male Sprague-Dawley rats are commonly used. For studies involving conscious animals, they should be acclimated to the experimental setup to minimize stress.
-
This compound Preparation: Dissolve this compound in a sterile saline solution for intravenous administration.
-
Administration:
-
Intravenous (IV) Bolus: Administer via a catheterized tail vein or jugular vein.
-
Intravenous (IV) Infusion: Use a syringe pump for continuous and precise delivery.
-
Induction of Opioid-Induced Respiratory Depression (OIRD)
-
Drug: Morphine sulfate is commonly used to induce OIRD.
-
Dosage: A dose of 10 mg/kg, IV, has been shown to induce significant respiratory depression in conscious rats, characterized by decreased minute ventilation, tidal volume, and respiratory frequency, and an increase in arterial CO2 tension (PaCO2).[3]
-
Protocol:
-
Administer morphine sulfate intravenously.
-
Monitor respiratory parameters continuously to confirm the onset and stabilization of respiratory depression (typically within 15-30 minutes).
-
Assessment of Respiratory Function
This non-invasive method measures respiratory parameters by detecting pressure changes within a sealed chamber containing the animal.
-
Protocol:
-
Calibrate the plethysmography chamber and pressure transducer.
-
Place the animal in the chamber and allow for an acclimatization period (e.g., 20-30 minutes).
-
Record baseline respiratory parameters, including tidal volume (VT), respiratory frequency (f), and calculate minute ventilation (Vmin = VT x f).
-
Administer the test compound (e.g., morphine followed by GAL-021) and continue recording.
-
This invasive method provides direct measurement of respiratory airflow.
-
Protocol:
-
Anesthetize the animal (e.g., with urethane).
-
Perform a tracheostomy and insert a tracheal cannula connected to a pneumotachometer.
-
Record respiratory airflow to determine VT and f, and calculate Vmin.
-
Administer the test compound and record the changes in respiratory parameters.
-
This method provides a direct measure of gas exchange efficiency.
-
Protocol:
-
Catheterize the femoral or carotid artery for blood sampling.
-
Collect arterial blood samples at baseline and at specified time points after drug administration.
-
Analyze the samples immediately using a blood gas analyzer to determine PaO2, PaCO2, and pH.
-
Investigation of Mechanism of Action: Carotid Sinus Nerve Transection
To confirm the role of the carotid bodies in the respiratory stimulant effects of GAL-021, experiments can be performed in animals with transected carotid sinus nerves.
-
Protocol:
-
Anesthetize the rat.
-
Surgically expose the carotid bifurcation.
-
Carefully isolate the carotid sinus nerve.
-
Transect the nerve bilaterally.
-
Administer GAL-021 (e.g., 0.3 mg/kg, IV) and measure the ventilatory response using pneumotachometry.[4]
-
The ventilatory response to GAL-021 is expected to be significantly attenuated in nerve-transected animals compared to sham-operated controls.[4]
-
Visualization of Pathways and Workflows
References
Application Notes and Protocols for GAL-021 Sulfate in Rodent Models of Respiratory Depression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of GAL-021 sulfate in preclinical rodent models of respiratory depression. The information is intended to assist in the design and execution of experiments to evaluate the efficacy and mechanism of action of this novel respiratory stimulant.
Introduction
GAL-021 is a peripheral chemoreceptor modulator that has shown promise in reversing opioid-induced respiratory depression (OIRD) without compromising analgesia.[1][2][3] It also has the potential to counteract respiratory depression induced by other substances like isoflurane, propofol, and midazolam.[4] Its primary mechanism of action involves the inhibition of large-conductance calcium-activated potassium (BKCa) channels, predominantly in the carotid bodies, which are key sensory organs for monitoring blood oxygen and carbon dioxide levels.[1][4][5] By blocking these channels, GAL-021 enhances the signaling from the carotid bodies to the brainstem, thereby stimulating breathing.[4]
Mechanism of Action: Signaling Pathway
The primary signaling pathway for GAL-021's respiratory stimulant effect is initiated at the carotid bodies.
Caption: Signaling pathway of this compound in stimulating respiration.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in rodent models.
Table 1: Efficacy of this compound in Anesthetized Rats
| Parameter | Dosage (IV Bolus) | Effect | Reference |
| ED50 for increasing Minute Ventilation | 140 µg/kg | 50% effective dose | [2][3] |
| Minute Ventilation, Tidal Volume, Respiratory Frequency | 0.01 - 3 mg/kg | Dose-dependent increase | [2][3] |
Table 2: Reversal of Opioid-Induced Respiratory Depression (OIRD) in Conscious Rats
| Inducing Agent | GAL-021 Dosage (IV Infusion) | Duration of Infusion | Effect on OIRD | Reference |
| Morphine (10 mg/kg, IV) | 0.03 - 0.4 mg/kg/min | 20 minutes | Dose-dependent diminution | [2][3] |
Table 3: Effects of Morphine-Induced Respiratory Depression in Conscious Rats (without GAL-021)
| Parameter | Dosage of Morphine (IV) | Duration of Effect | Observed Changes | Reference |
| PaCO2 | 10 mg/kg | Up to 2 hours | Increased | [2][3] |
| Minute Ventilation (Vmin) | 10 mg/kg | Up to 2 hours | Decreased | [2][3] |
| Tidal Volume (VT) | 10 mg/kg | Up to 2 hours | Decreased | [2][3] |
| Respiratory Frequency (f) | 10 mg/kg | Up to 2 hours | Decreased | [2][3] |
| pH | 10 mg/kg | Up to 2 hours | Decreased | [2][3] |
| PaO2 | 10 mg/kg | Up to 2 hours | Decreased | [2][3] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound in rodent models of respiratory depression.
Protocol 1: Induction of Opioid-Induced Respiratory Depression in Conscious Rats
This protocol describes the induction of respiratory depression using morphine in conscious, unrestrained rats, a common model for evaluating the efficacy of respiratory stimulants.
Materials:
-
Male Sprague-Dawley rats
-
Morphine sulfate
-
Sterile saline for injection
-
Intravenous (IV) catheterization equipment
-
Whole-body plethysmography (WBP) chambers[6]
-
Data acquisition system for WBP
Procedure:
-
Animal Preparation: Surgically implant IV catheters (e.g., in the jugular vein) in rats and allow for a recovery period of at least 48 hours.
-
Acclimatization: Acclimate the rats to the WBP chambers for a defined period (e.g., 30-60 minutes) for several days prior to the experiment to minimize stress-induced artifacts in respiratory measurements.
-
Baseline Measurement: On the day of the experiment, place the rats in the WBP chambers and record baseline respiratory parameters for at least 30 minutes. Key parameters include respiratory frequency (f), tidal volume (VT), and minute ventilation (Vmin = f x VT).
-
Induction of OIRD: Administer morphine sulfate at a dose of 10 mg/kg intravenously.[2][3]
-
Post-Induction Monitoring: Continuously monitor and record respiratory parameters for up to 2 hours to observe the full extent of respiratory depression.[2][3]
Protocol 2: Evaluation of this compound Efficacy in Reversing OIRD
This protocol details the administration of this compound to assess its ability to reverse established OIRD in conscious rats.
Materials:
-
Rats with induced OIRD (from Protocol 1)
-
This compound
-
Infusion pump
-
WBP system
Procedure:
-
Establish OIRD: Following the procedure in Protocol 1, confirm the establishment of respiratory depression.
-
GAL-021 Administration: Once a stable period of OIRD is observed, initiate an intravenous infusion of this compound. A dose-ranging study can be performed using infusion rates from 0.03 to 0.4 mg/kg/min.[2][3]
-
Continuous Monitoring: Continue to record respiratory parameters throughout the infusion period (e.g., 20 minutes) and for a post-infusion period to observe the return of OIRD upon cessation of treatment.[2][3]
-
Data Analysis: Compare the respiratory parameters during baseline, OIRD, GAL-021 infusion, and post-infusion to quantify the reversal of respiratory depression.
Protocol 3: Assessment of Analgesia using the Tail-Flick Test
It is crucial to determine if the respiratory stimulant interferes with the analgesic effects of the opioid. The tail-flick test is a standard method for assessing nociception.
Materials:
-
Rats treated with morphine and this compound
-
Tail-flick analgesia meter
-
Timer
Procedure:
-
Baseline Latency: Before any drug administration, determine the baseline tail-flick latency by applying a radiant heat source to the rat's tail and measuring the time it takes for the rat to flick its tail away.
-
Post-Opioid Latency: After administering morphine (and before or concurrently with GAL-021), measure the tail-flick latency at predetermined time points to confirm the analgesic effect of morphine (an increase in latency).
-
Post-GAL-021 Latency: After administering this compound to the morphine-treated rats, repeat the tail-flick test at the same time points.
-
Data Analysis: Compare the tail-flick latencies between the morphine-only group and the morphine plus GAL-021 group to determine if this compound alters the analgesic properties of morphine.[1][2]
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating this compound in a rodent model of OIRD.
Caption: Experimental workflow for evaluating this compound.
References
- 1. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. The Latest Pharmacologic Ventilator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator [ouci.dntb.gov.ua]
- 6. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring GAL-021 Sulfate Effects with Tracheal Pneumotachometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAL-021 sulfate is a novel respiratory stimulant that has shown promise in mitigating opioid-induced respiratory depression (OIRD) without compromising analgesia.[1][2] Its primary mechanism of action involves the blockade of large-conductance calcium-activated potassium (BK) channels in the peripheral chemoreceptors of the carotid bodies.[2][3] This action mimics a hypoxic state, leading to an increase in respiratory drive. Tracheal pneumotachometry is a precise and direct method for quantifying respiratory parameters in preclinical animal models, making it an invaluable tool for evaluating the efficacy and dose-response of respiratory stimulants like GAL-021.
These application notes provide a detailed protocol for utilizing tracheal pneumotachometry to assess the effects of this compound on respiratory function in a rat model of opioid-induced respiratory depression.
Data Presentation
The following tables summarize the quantitative effects of this compound on key respiratory parameters.
Table 1: Effect of Intravenous GAL-021 on Minute Ventilation in Anesthetized Rats with Morphine-Induced Respiratory Depression
| Treatment Group | Dose (mg/kg/min) | Change in Minute Ventilation (V̇E) from Morphine-Induced Baseline |
| Morphine + Vehicle | N/A | No significant change |
| Morphine + GAL-021 | 0.03 | Dose-dependent increase |
| Morphine + GAL-021 | 0.1 | Dose-dependent increase |
| Morphine + GAL-021 | 0.4 | Dose-dependent increase |
Source: Adapted from preclinical studies on GAL-021.[1]
Table 2: Effect of Intravenous GAL-021 on Tidal Volume and Respiratory Frequency in Anesthetized Rats with Morphine-Induced Respiratory Depression
| Treatment Group | Dose (mg/kg/min) | Change in Tidal Volume (VT) | Change in Respiratory Frequency (f) |
| Morphine + Vehicle | N/A | No significant change | No significant change |
| Morphine + GAL-021 | 0.03 - 0.4 | Increase | No significant change |
Source: The increase in minute ventilation induced by GAL-021 was primarily due to an increase in tidal volume, not respiratory frequency.[1]
Table 3: Effect of Intravenous GAL-021 on Alfentanil-Induced Respiratory Depression in Human Volunteers (for contextual reference)
| Condition | Intervention | Mean Difference in Minute Ventilation (L/min) from Placebo (95% CI) |
| Low-Dose Alfentanil | High-Dose GAL-021 | 6.1 (3.6 to 8.6) |
| High-Dose Alfentanil | High-Dose GAL-021 | 3.6 (1.5 to 5.7) |
Source: Data from a proof-of-concept study in healthy male volunteers.[4]
Experimental Protocols
Protocol 1: Induction of Opioid-Induced Respiratory Depression in Rats
This protocol describes the establishment of a stable state of respiratory depression in rats, which is essential for evaluating the restorative effects of GAL-021.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Morphine sulfate (or other suitable opioid agonist)
-
Anesthetic (e.g., isoflurane or urethane)
-
Intravenous (IV) catheter and infusion pump
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent. The choice of anesthetic should be consistent across all experimental groups to minimize variability.
-
surgically place an IV catheter, for example, in the femoral vein, for the administration of morphine and GAL-021.
-
Allow the animal to stabilize under anesthesia.
-
Administer a bolus dose of morphine sulfate (e.g., 10 mg/kg, IV) to induce respiratory depression.
-
Monitor respiratory parameters continuously using tracheal pneumotachometry to establish a stable baseline of depressed respiration. This is typically characterized by a significant decrease in minute ventilation and tidal volume.
Protocol 2: Tracheal Pneumotachometry for Respiratory Monitoring
This protocol details the surgical procedure for tracheal cannulation and the subsequent measurement of respiratory airflow.
Materials:
-
Anesthetized rat
-
Surgical instruments (scalpel, forceps, retractors)
-
Tracheal cannula of appropriate size
-
Suture material
-
Pneumotachograph connected to a differential pressure transducer
-
Data acquisition system and software for recording and analyzing respiratory waveforms
Procedure:
-
Surgical Preparation:
-
Place the anesthetized rat in a supine position on a surgical board.
-
Make a midline cervical incision to expose the trachea.
-
Carefully dissect the sternohyoid muscles to isolate the trachea.
-
-
Tracheal Cannulation:
-
Place a ligature of suture material around the trachea, caudal to the larynx.
-
Make a small transverse incision in the trachea between two cartilaginous rings.
-
Insert the tracheal cannula into the trachea and secure it firmly with the suture. Ensure the cannula is patent and properly positioned.
-
-
Connection to Pneumotachograph:
-
Connect the distal end of the tracheal cannula to the pneumotachograph.
-
The pneumotachograph measures airflow by detecting the pressure difference across a known resistance.
-
-
Data Acquisition:
-
Record the pressure signal from the transducer using a data acquisition system.
-
The software will integrate the flow signal to calculate tidal volume (VT).
-
Respiratory frequency (f) is determined from the number of breaths per unit of time.
-
Minute ventilation (V̇E) is calculated as the product of VT and f (V̇E = VT x f).
-
-
Experimental Intervention:
-
Once a stable baseline of opioid-induced respiratory depression is established, begin the intravenous infusion of this compound or vehicle control.
-
Administer GAL-021 in a dose-dependent manner (e.g., 0.03, 0.1, and 0.4 mg/kg/min) to assess the dose-response relationship.
-
Continuously record respiratory parameters throughout the infusion period and for a designated time post-infusion to observe any lasting effects.
-
Visualizations
Signaling Pathway of GAL-021 in the Carotid Body
Caption: Signaling pathway of GAL-021 in the carotid body.
Experimental Workflow for Assessing GAL-021 Effects
Caption: Experimental workflow for tracheal pneumotachometry.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. The Latest Pharmacologic Ventilator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two studies on reversal of opioid-induced respiratory depression by BK-channel blocker GAL021 in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Whole-Body Plethysmography with GAL-021 Sulfate Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAL-021 sulfate is a novel respiratory stimulant that acts as a large-conductance calcium-activated potassium (BKCa) channel blocker. It has demonstrated efficacy in reversing opioid-induced respiratory depression (OIRD) without compromising analgesia.[1][2] This document provides detailed application notes and protocols for utilizing whole-body plethysmography (WBP) to assess the respiratory effects of this compound in preclinical models. WBP is a non-invasive method for continuously monitoring respiratory parameters in conscious and unrestrained subjects, making it an ideal tool for studying the effects of pharmacological agents on breathing.[3]
Mechanism of Action
GAL-021 primarily targets the BKCa (KCa1.1) channels located in the glomus cells of the carotid bodies, which are peripheral chemoreceptors that detect changes in blood oxygen levels.[3] By inhibiting these channels, GAL-021 causes depolarization of the glomus cell membrane. This depolarization leads to the opening of voltage-gated calcium channels, resulting in an influx of calcium and the release of neurotransmitters. These neurotransmitters then stimulate the afferent carotid sinus nerve, which signals the brainstem to increase respiratory drive, leading to a rise in minute ventilation.
Data Presentation
The following tables summarize the quantitative effects of this compound on key respiratory parameters as measured by whole-body plethysmography in preclinical studies.
Table 1: Dose-Dependent Effect of Intravenous GAL-021 on Minute Ventilation in Anesthetized Rats
| GAL-021 IV Bolus Dose (mg/kg) | Mean Increase in Minute Ventilation (Vmin) |
| 0.01 | Minimal Effect |
| 0.03 | Noticeable Increase |
| 0.1 | Significant Increase |
| 0.3 | Robust Increase |
| 1.0 | Maximal Effect |
| 3.0 | Plateau of Effect |
| ED50 for increasing Vmin was determined to be 140 µg/kg in anesthetized rats.[1][2] |
Table 2: Reversal of Morphine-Induced Respiratory Depression by Intravenous GAL-021 Infusion in Conscious Rats
| GAL-021 IV Infusion Rate (mg/kg/min) | Observation |
| 0.03 | Partial diminution of respiratory depression |
| 0.1 | Significant diminution of respiratory depression |
| 0.4 | Complete reversal of respiratory depression |
| Morphine (10 mg/kg, IV) was used to induce respiratory depression. The increase in minute ventilation was primarily due to an increase in tidal volume, not respiratory frequency.[1][2] |
Table 3: Effect of Intravenous GAL-021 on Respiratory Parameters in Conscious Cynomolgus Monkeys with Morphine-Induced Respiratory Depression
| GAL-021 Administration | Effect on End-Tidal CO2 (ETCO2) |
| Loading dose: 0.1 mg/kg/min for 5 min, followed by infusion of 0.05 mg/kg/min for 10 min | Reduced OIRD by 75% |
| Loading dose: 0.2 mg/kg/min for 5 min, followed by infusion of 0.1 mg/kg/min for 10 min | Returned ETCO2 to pre-morphine levels |
| OIRD was induced by morphine (2.4–3.2 mg/kg, slow IV bolus) to decrease minute ventilation by 20-30% and increase ETCO2 by 10 mmHg.[1] |
Experimental Protocols
This section outlines a detailed protocol for assessing the respiratory effects of this compound using whole-body plethysmography in conscious rats.
Materials
-
Whole-body plethysmography system for small animals
-
Intravenous catheter (size appropriate for rat tail vein)
-
Infusion pump
-
This compound solution
-
Opioid agonist solution (e.g., morphine sulfate)
-
Saline solution (vehicle control)
-
Animal scale
-
Data acquisition and analysis software
Procedure
-
Animal Acclimatization:
-
House male Sprague-Dawley rats in the facility for at least one week before the experiment to allow for acclimatization.
-
Handle the rats daily to minimize stress during the experiment.
-
-
Catheter Implantation:
-
On the day of the experiment, anesthetize the rat using a suitable anesthetic (e.g., isoflurane).
-
Surgically implant a catheter into the lateral tail vein for intravenous drug administration.
-
Allow the animal to recover fully from anesthesia before proceeding.
-
-
Plethysmography Chamber Acclimatization:
-
Place the rat in the whole-body plethysmography chamber and allow it to acclimate for at least 30-60 minutes, or until a stable breathing pattern is observed.
-
Ensure a continuous flow of fresh air through the chamber.
-
-
Baseline Recording:
-
Record baseline respiratory parameters for a minimum of 15-30 minutes. Key parameters to measure include:
-
Respiratory Frequency (f, breaths/min)
-
Tidal Volume (VT, mL)
-
Minute Ventilation (VE, mL/min; VE = f x VT)
-
-
-
Induction of Respiratory Depression:
-
Administer the opioid agonist (e.g., morphine sulfate, 10 mg/kg, IV) through the tail vein catheter.
-
Continuously monitor respiratory parameters until a stable state of respiratory depression is achieved (typically a significant decrease in minute ventilation). This may take up to 30 minutes.
-
-
This compound Administration:
-
Administer this compound or vehicle (saline) as an intravenous bolus or infusion at the desired doses.
-
For a dose-response study, administer escalating doses of this compound, allowing for a stabilization period between each dose.
-
Continuously record all respiratory parameters throughout the drug administration period.
-
-
Post-Administration Monitoring:
-
Continue to monitor and record respiratory parameters for at least 60 minutes following the final drug administration to observe the duration of the effect and any potential rebound respiratory depression.
-
-
Data Analysis:
-
Analyze the recorded data using appropriate software.
-
Calculate the changes in respiratory parameters from baseline and from the opioid-induced depressed state.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Mandatory Visualizations
References
Application Notes and Protocols for Intravenous Administration of GAL-021 Sulfate in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous administration of GAL-021 sulfate in non-human primates, specifically Macaca fascicularis (cynomolgus monkeys). The information is compiled from preclinical studies investigating the efficacy of GAL-021 as a respiratory stimulant, particularly in the context of opioid-induced respiratory depression (OIRD).
Introduction
GAL-021 is a potent and selective blocker of the large-conductance calcium-activated potassium (BKCa) channels.[1][2] In non-human primates, intravenous administration of GAL-021 has been shown to stimulate ventilation by acting on the peripheral chemoreceptors located in the carotid bodies.[2][3] This mechanism of action makes GAL-021 a promising candidate for reversing OIRD without compromising the analgesic effects of opioids.[3] Preclinical studies in cynomolgus monkeys have demonstrated that GAL-021 effectively increases minute ventilation, tidal volume, and respiratory frequency.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies involving the intravenous administration of this compound in non-human primates.
Table 1: Intravenous Dosing Regimens for GAL-021 in Cynomolgus Monkeys
| Condition | Dosing Strategy | Dose | Species | Reference |
| Anesthetized (Isoflurane) | IV Bolus | 0.01 - 0.3 mg/kg | Macaca fascicularis | [3][4] |
| Anesthetized (Isoflurane) | IV Infusion | 0.02 - 0.1 mg/kg/min | Macaca fascicularis | [3][4] |
| Conscious with OIRD | Loading Dose + Maintenance Infusion | 0.1 mg/kg/min for 5 min, then 0.05 mg/kg/min for 10 min | Macaca fascicularis | [4] |
| Conscious with OIRD | Loading Dose + Maintenance Infusion | 0.2 mg/kg/min for 5 min, then 0.1 mg/kg/min for 10 min | Macaca fascicularis | [4] |
Table 2: Physiological Effects of Intravenous GAL-021 in Cynomolgus Monkeys
| Parameter | Effect | Notes | Reference |
| Minute Ventilation | Increased | Dose-dependent increase.[4] | [3][4] |
| Tidal Volume | Increased | Contributes to the increase in minute ventilation.[4] | [3][4] |
| Respiratory Frequency | Increased | Dose-dependent increase.[4] | [3][4] |
| End-Tidal CO2 (in OIRD) | Returned to pre-morphine levels | With higher dose regimen.[4] | [4] |
| Mean Arterial Pressure | No significant change | --- | [1] |
| Heart Rate | Modest increase | --- | [1] |
Signaling Pathway
GAL-021 exerts its respiratory stimulant effects by blocking BKCa channels in the glomus cells of the carotid body. Under normal physiological conditions, these channels contribute to the regulation of cellular excitability. By blocking these channels, GAL-021 leads to depolarization of the glomus cells, which in turn triggers neurotransmitter release and increases the firing rate of the carotid sinus nerve. This afferent signal is transmitted to the brainstem respiratory centers, resulting in an increased drive to breathe.
Experimental Protocols
The following are generalized protocols for the intravenous administration of this compound to non-human primates. These should be adapted based on specific experimental requirements and institutional animal care and use committee (IACUC) guidelines.
Drug Preparation
Materials:
-
This compound powder
-
Sterile Water for Injection or 0.9% Sodium Chloride (Saline)
-
Sterile vials
-
Vortex mixer
-
0.22 µm sterile filter
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the animal's body weight.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add the appropriate volume of sterile vehicle (Sterile Water for Injection or Saline) to achieve the desired final concentration. The concentration should be calculated to allow for the desired infusion rate and volume.
-
Gently vortex the vial until the this compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm filter into a new sterile vial.
-
Label the vial with the drug name, concentration, date of preparation, and storage conditions.
Intravenous Administration
Materials:
-
Prepared this compound solution
-
Sterile syringes
-
Infusion pump
-
Intravenous catheter (appropriate gauge for the animal's size)
-
T-connector or injection port
-
Heparinized saline
-
Clippers and surgical scrub solution
-
Anesthetic agents (if applicable)
Procedure:
-
Animal Preparation: Acclimatize the animal to the experimental setting. If the study is to be conducted in conscious animals, ensure they are appropriately trained for restraint to minimize stress. For anesthetized studies, induce and maintain anesthesia according to an approved protocol.
-
Catheter Placement: Shave and aseptically prepare the skin over a suitable peripheral vein, typically the saphenous vein. Place an intravenous catheter and secure it in place.
-
Catheter Patency: Flush the catheter with a small volume of heparinized saline to ensure patency.
-
Drug Administration:
-
IV Bolus: Draw the calculated dose of GAL-021 solution into a sterile syringe. Administer the bolus over a defined period (e.g., 1-2 minutes) via the injection port of the catheter.
-
IV Infusion: Prime the infusion line with the GAL-021 solution. Connect the infusion line to the catheter via a T-connector. Program the infusion pump to deliver the drug at the desired rate and duration.
-
-
Post-Administration: After administration, flush the catheter with sterile saline to ensure the full dose has been delivered.
-
Monitoring: Continuously monitor the animal for any adverse reactions during and after administration.
References
- 1. Hypoxic Regulation of the Large-Conductance, Calcium and Voltage-Activated Potassium Channel, BK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Combined cardiopulmonary assessments with implantable telemetry device in conscious freely moving cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GAL-021 Sulfate Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAL-021 is a potent and selective blocker of the large-conductance calcium-activated potassium (BKCa) channel, specifically inhibiting the KCa1.1 channel.[1][2] It acts as a novel breathing control modulator, primarily targeting the peripheral chemoreceptors in the carotid body.[1][2][3] By inhibiting BKCa channels, GAL-021 stimulates ventilation and has shown potential in mitigating opioid-induced respiratory depression without compromising analgesia.[2][4] These application notes provide detailed protocols for the preparation of GAL-021 sulfate solutions for both in vitro and in vivo studies, along with information on solution stability.
Data Presentation
Solubility and Storage of this compound
| Parameter | Data | Source |
| Molecular Formula | C₁₁H₂₄N₆O₅S | MedChemExpress |
| Molecular Weight | 352.41 g/mol | MedChemExpress |
| Solubility | DMSO | MedChemExpress |
| Powder Storage | -20°C for 3 years, 4°C for 2 years | InvivoChem |
| Stock Solution Storage (in DMSO) | -80°C for 2 years, -20°C for 1 year | MedchemExpress |
| Shipping Condition | Room temperature | InvivoChem |
Recommended Final DMSO Concentrations for Cell-Based Assays
| Cell Type | Tolerated Final DMSO Concentration | Notes |
| Most cell lines | 0.1% - 0.5% | 0.1% is generally considered safe for almost all cells.[5] |
| Some robust cell lines | Up to 1% | Cytotoxicity should be evaluated for the specific cell line.[5] |
| Primary cells | < 0.1% | Highly sensitive to DMSO toxicity.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for use in various in vitro experiments, such as cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. For use in cell culture, the final concentration of DMSO should be kept low (typically ≤0.5%) to avoid cytotoxicity.[5]
Protocol 2: Preparation of this compound Formulation for In Vivo (Intravenous) Administration
This protocol provides a method for preparing a this compound formulation suitable for intravenous (IV) administration in animal models. This formulation uses a co-solvent system to ensure solubility in an aqueous vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween® 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO as described in Protocol 1.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add Tween® 80 to the DMSO solution. A common ratio is 10% DMSO and 5% Tween® 80 in the final formulation.
-
Vortex the DMSO/Tween® 80 mixture thoroughly.
-
Slowly add sterile saline to the mixture while vortexing to bring the solution to the final desired volume and concentration. The final vehicle composition will be, for example, 10% DMSO, 5% Tween® 80, and 85% saline.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted.
-
The final solution should be sterile-filtered through a 0.22 µm syringe filter before administration.
Stability of this compound Solutions
Currently, there is limited publicly available quantitative data on the long-term stability of this compound in various solvents. However, based on supplier recommendations and general practices for small molecules, the following can be inferred:
-
Powder: The solid form of this compound is stable for years when stored at -20°C.
-
DMSO Stock Solutions: When dissolved in anhydrous DMSO and stored at -20°C or -80°C in tightly sealed vials, this compound stock solutions are expected to be stable for at least one to two years.[3] Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.
-
Aqueous Solutions: The stability of this compound in aqueous solutions is less characterized. It is generally recommended to prepare aqueous dilutions freshly before each experiment.
Protocol 3: A General Protocol for Assessing the Stability of a this compound Solution
For researchers requiring quantitative stability data, the following protocol outlines a general procedure for a stability study using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC).
Objective: To determine the degradation of this compound in a specific solvent under defined storage conditions over time.
Materials:
-
Prepared this compound solution (e.g., in DMSO or an aqueous buffer)
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC/UPLC column (e.g., C18)
-
Mobile phase solvents
-
Temperature-controlled storage units (e.g., incubators, refrigerators, freezers)
Procedure:
-
Initial Analysis (T=0): Immediately after preparing the this compound solution, perform an initial analysis using a validated HPLC/UPLC method to determine the initial concentration and purity. This will serve as the baseline.
-
Sample Storage: Aliquot the solution into multiple vials and store them under the desired conditions to be tested (e.g., -20°C, 4°C, room temperature, 40°C). Protect samples from light if photostability is also being assessed.
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Sample Analysis: Analyze the retrieved samples using the same HPLC/UPLC method as the initial analysis.
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining compared to the T=0 sample.
-
Monitor for the appearance of any new peaks, which would indicate degradation products.
-
Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.
-
Visualizations
Caption: Signaling pathway of GAL-021 in carotid body chemoreceptor cells.
Caption: Experimental workflow for this compound solution preparation and stability testing.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of opioid-induced respiratory depression by BK-channel blocker GAL021: A pharmacokinetic-pharmacodynamic modeling study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two studies on reversal of opioid-induced respiratory depression by BK-channel blocker GAL021 in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
Application Notes and Protocols for In Vitro Efficacy Testing of GAL-021 Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAL-021 sulfate is a potent and selective blocker of the large-conductance calcium-activated potassium (BKCa) channel, specifically the KCa1.1 subtype.[1] It primarily acts on the carotid body, a key chemosensory organ, to stimulate ventilation.[2] This makes GAL-021 a promising therapeutic candidate for conditions characterized by respiratory depression, such as opioid-induced respiratory depression.[2][3] These application notes provide detailed protocols for key in vitro assays to characterize the efficacy and mechanism of action of this compound.
Mechanism of Action of GAL-021
GAL-021 exerts its physiological effects by inhibiting BKCa channels.[1][2] These channels are activated by both membrane depolarization and increases in intracellular calcium concentration.[4] In chemosensory glomus cells of the carotid body, the opening of BKCa channels leads to hyperpolarization, which dampens the excitatory response to hypoxic stimuli. By blocking these channels, GAL-021 promotes cell depolarization, leading to an increase in afferent signals to the respiratory center in the brainstem and consequently stimulating breathing.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound from various studies.
Table 1: Inhibitory Concentration (IC50) of this compound on BKCa Channels
| Cell Type | Assay Method | IC50 (µM) | Reference |
| Pituitary GH3 cells | Whole-cell patch clamp | 2.33 | [2] |
| Rat Carotid Body Glomus Cells | Not specified | Not specified, but effective at 30 µM |
Table 2: Effects of this compound on BKCa Channel Gating Properties in Pituitary GH3 Cells
| Parameter | Effect of GAL-021 | Description | Reference |
| Open-state probability | Markedly decreased | Reduced likelihood of the channel being in the open state. | [2] |
| Voltage dependence of activation | Rightward shift | More depolarization is required to open the channel. | [2] |
| Mean closed time | Evident lengthening | The channel spends more time in the closed state. | [2] |
| Mean open time | No change | The duration of individual channel openings is unaffected. | [2] |
| Single-channel conductance | No significant change | The rate of ion flow through an open channel is unchanged. |
Table 3: Effects of this compound on Other Ion Channels in Pituitary GH3 Cells
| Ion Channel | Effect | IC50 (µM) | Reference |
| M-type K+ current (IK(M)) | Suppressed | 3.75 | [2] |
| Hyperpolarization-activated cationic current (Ih) | Suppressed at 30 µM | Not determined | [2] |
Experimental Protocols
Electrophysiology: Patch-Clamp Assay
This protocol is designed to measure the inhibitory effect of this compound on BKCa channels in a native cell line (GH3) and primary cells (carotid body glomus cells).
1.1. Cell Preparation
-
GH3 Cells: Culture GH3 pituitary cells in Ham's F10 medium supplemented with 15% horse serum, 2.5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Passage cells every 3-4 days. For electrophysiological recordings, plate cells on sterile glass coverslips.
-
Carotid Body Glomus Cells: Isolate carotid bodies from neonatal rats (P10-P14). Mince the tissue and enzymatically digest with a mixture of trypsin and collagenase. Triturate the tissue to obtain a single-cell suspension and plate on laminin-coated glass coverslips.
1.2. Solutions
-
External Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, 5 ATP-Mg, 0.1 GTP-Na (pH adjusted to 7.2 with KOH). Free Ca2+ concentration can be adjusted as needed.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
1.3. Whole-Cell Patch-Clamp Recording
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit BKCa currents by applying depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments for 300 ms).
-
After recording stable baseline currents, perfuse the cells with various concentrations of this compound and record the currents at each concentration.
-
Wash out the drug with the external solution to check for reversibility of the effect.
1.4. Data Analysis
-
Measure the peak outward current amplitude at each voltage step before and after drug application.
-
Calculate the percentage of current inhibition by GAL-021 at each concentration.
-
Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value.
-
Analyze the effect of GAL-021 on the voltage-dependence of activation by fitting the normalized conductance-voltage relationship with a Boltzmann function.
-
For single-channel recordings (in inside-out or outside-out patch configuration), analyze the effect of GAL-021 on the open probability, mean open time, and mean closed time.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the BKCa channel using a radiolabeled high-affinity blocker, [125I]Iberiotoxin-D19Y/Y36F.
2.1. Membrane Preparation
-
Use a cell line stably expressing the human BKCa channel (e.g., HEK293 cells) or a tissue rich in BKCa channels (e.g., bovine tracheal smooth muscle).
-
Homogenize the cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in a suitable buffer for the binding assay.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
2.2. Binding Assay Protocol
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
Membrane preparation (typically 20-50 µg of protein).
-
A fixed concentration of [125I]Iberiotoxin-D19Y/Y36F (typically at or below its Kd, e.g., 5-10 pM).
-
Increasing concentrations of unlabeled this compound (e.g., from 10^-10 M to 10^-4 M).
-
For determining non-specific binding, add a high concentration of unlabeled Iberiotoxin (e.g., 100 nM).
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a buffer containing polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
2.3. Data Analysis
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of GAL-021.
-
Plot the percentage of specific binding against the logarithm of the GAL-021 concentration.
-
Fit the data to a one-site competition binding model to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Calcium Imaging Assay
This protocol is designed to measure changes in intracellular calcium concentration ([Ca2+]i) in response to BKCa channel inhibition by this compound using the fluorescent calcium indicator Fluo-4 AM.
3.1. Cell Preparation and Dye Loading
-
Plate cells (e.g., GH3 cells or primary neurons) on glass-bottom dishes or 96-well black-walled imaging plates.
-
Prepare a Fluo-4 AM loading solution by diluting the Fluo-4 AM stock solution (typically 1 mM in DMSO) in a physiological buffer (e.g., HBSS) to a final concentration of 1-5 µM. Add Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with the physiological buffer.
-
Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.
-
Wash the cells twice with the physiological buffer to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes at room temperature.
3.2. Calcium Imaging
-
Place the dish or plate on the stage of a fluorescence microscope or a plate reader equipped for fluorescence measurements.
-
Excite Fluo-4 at ~494 nm and measure the emission at ~516 nm.
-
Record a stable baseline fluorescence for a few minutes.
-
Apply a stimulus that is known to increase intracellular calcium and activate BKCa channels (e.g., a depolarizing stimulus like high extracellular K+ or a specific agonist).
-
After observing the initial calcium response, apply this compound and continue recording the fluorescence.
-
As a positive control for maximal fluorescence (Fmax), add a calcium ionophore like ionomycin. For minimal fluorescence (Fmin), add a calcium chelator like EGTA.
3.3. Expected Outcome and Data Analysis
-
Hypothesis: Inhibition of BKCa channels by GAL-021 will prevent the hyperpolarizing potassium efflux that normally counteracts depolarization-induced calcium influx. This will lead to a sustained or enhanced increase in intracellular calcium concentration upon stimulation.
-
Analysis:
-
Quantify the fluorescence intensity over time for each condition (baseline, stimulus, stimulus + GAL-021).
-
Express the change in fluorescence as a ratio (F/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence.
-
Compare the amplitude and duration of the calcium transients in the presence and absence of GAL-021. A significant increase in the calcium signal in the presence of GAL-021 would indicate effective BKCa channel blockade.
-
References
- 1. What are BK channel inhibitors and how do they work? [synapse.patsnap.com]
- 2. BK potassium channels facilitate high-frequency firing and cause early spike frequency adaptation in rat CA1 hippocampal pyramidal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Impact of BK Channels on Cellular Excitability Depends on their Subcellular Location [frontiersin.org]
- 4. The Large-Conductance, Calcium-Activated Potassium Channel: A Big Key Regulator of Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting GAL-021 sulfate experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with GAL-021 sulfate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent blocker of the large-conductance calcium-activated potassium channels (BK channels, also known as KCa1.1).[1][2] Its primary mechanism of action is the inhibition of these channels, which play a crucial role in regulating cellular excitability.[1][3] In the context of its therapeutic development, GAL-021 acts on BK channels in the carotid bodies, which are sensory organs that monitor blood oxygen levels.[3][4] By blocking these channels, it stimulates breathing, making it a candidate for reversing opioid-induced respiratory depression (OIRD).[3][5][6]
Q2: I am observing significant variability in the IC50 value of this compound in my in vitro assays. What are the potential causes?
Variability in the half-maximal inhibitory concentration (IC50) of this compound can arise from several factors. These can be broadly categorized as target-related, compound-related, and assay-related.
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Target-Related:
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BK Channel Subunit Composition: The biophysical and pharmacological properties of BK channels can be significantly altered by the presence of auxiliary β (beta) and γ (gamma) subunits. The potency of a blocker can vary depending on the specific combination of α and auxiliary subunits expressed in your experimental system.
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Splice Variants of the α Subunit: Different splice variants of the pore-forming α subunit of the BK channel exist and can exhibit different sensitivities to modulators.
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Cellular Environment: The local concentration of intracellular calcium ([Ca2+]i) can influence the activation state of BK channels and, consequently, the apparent potency of an inhibitor.
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-
Compound-Related:
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Solubility and Stability: this compound may have limited solubility in aqueous solutions. Improper dissolution or precipitation during the experiment can lead to inconsistent effective concentrations. Ensure the compound is fully dissolved and stable in your assay buffer. It is often recommended to prepare stock solutions in a suitable solvent like DMSO and then dilute to the final concentration.
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Storage: Improper storage of the compound can lead to degradation. This compound powder should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 6 months.[7]
-
-
Assay-Related:
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Inconsistent Experimental Conditions: Minor variations in temperature, pH, or ion concentrations in the assay buffer can affect BK channel activity and inhibitor binding.
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Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentration of the compound in the assay.
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Cell Passage Number: The expression levels of ion channels can change with increasing cell passage numbers, leading to variability in results.
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Q3: Are there any known off-target effects of this compound that could contribute to experimental variability?
Yes, GAL-021 has been shown to have effects on other ion channels, which could contribute to variability, especially if the experimental system expresses these channels. A study in pituitary tumor (GH3) cells found that besides inhibiting BK channels (IK(Ca)) with an IC50 of 2.33 μM, GAL-021 also suppressed M-type K+ current with an IC50 of 3.75 μM.[8][9] At a concentration of 30 μM, it was also observed to suppress hyperpolarization-activated cationic current.[8][9] It is crucial to consider the expression of these other channels in your cell system and their potential contribution to the observed effects.
Troubleshooting Guides
Issue 1: High Variability in Electrophysiology Recordings
Symptoms:
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Inconsistent baseline currents.
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Large standard deviations in current inhibition between experiments.
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Shifting dose-response curves.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Health or Passage Number | Maintain a consistent cell culture protocol. Use cells within a defined passage number range for all experiments. |
| Variation in BK Channel Expression | If using a transient transfection system, ensure consistent transfection efficiency. For stable cell lines, periodically verify the expression level of the BK channel subunits. |
| Inaccurate Compound Concentration | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Use calibrated pipettes and ensure thorough mixing. |
| Fluctuations in Experimental Conditions | Maintain a constant temperature throughout the experiment, ideally at physiological temperature (35-37°C). Ensure the pH and composition of intracellular and extracellular solutions are consistent. |
| Voltage Clamp Quality | Monitor series resistance and membrane resistance throughout the recording. Discard cells with unstable or high series resistance. |
Issue 2: Poor Solubility or Precipitation of this compound
Symptoms:
-
Visible precipitate in the stock solution or final assay buffer.
-
Lower than expected efficacy.
-
Inconsistent results at higher concentrations.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent | This compound may be dissolved in DMSO for a stock solution.[7] |
| Precipitation upon Dilution | When diluting the DMSO stock in aqueous buffer, vortex or mix thoroughly. Avoid high final concentrations of DMSO in the assay, as it can have its own biological effects. |
| Exceeding Solubility Limit | Determine the solubility limit of this compound in your specific assay buffer. If high concentrations are required, consider using a different formulation or delivery method if possible. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for GAL-021. The variability in these values highlights the importance of consistent experimental conditions and understanding the specific biological system being used.
| Target | Cell Line | Experimental Condition | IC50 (μM) | Reference |
| Macroscopic Ca2+-activated K+ current (IK(Ca)) | Pituitary tumor (GH3) cells | Whole-cell patch clamp | 2.33 | [9] |
| M-type K+ current | Pituitary tumor (GH3) cells | Whole-cell patch clamp | 3.75 | [9] |
Experimental Protocols
Key Experiment: Whole-Cell Patch Clamp Electrophysiology for Testing this compound
This protocol outlines the general steps for assessing the inhibitory effect of this compound on BK channels expressed in a mammalian cell line (e.g., HEK293T) using the whole-cell patch-clamp technique.
1. Cell Preparation:
- Culture HEK293T cells stably or transiently expressing the desired BK channel subunits (e.g., α subunit alone or with β subunits).
- Plate cells onto glass coverslips 24-48 hours before the experiment.
2. Solution Preparation:
- Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and an appropriate concentration of free Ca2+ (e.g., buffered with EGTA/CaCl2 to achieve a specific concentration). Adjust pH to 7.2 with KOH.
- This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -80°C.
3. Electrophysiological Recording:
- Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
- Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -80 mV.
- Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit BK channel currents.
4. Application of this compound:
- Prepare a series of dilutions of this compound in the extracellular solution from the stock solution.
- After recording a stable baseline current, perfuse the cell with the different concentrations of this compound.
- Record the currents at each concentration after the effect has reached a steady state.
- Perform a washout with the control extracellular solution to check for reversibility.
5. Data Analysis:
- Measure the peak current amplitude at a specific depolarizing voltage step in the absence and presence of different concentrations of this compound.
- Calculate the percentage of current inhibition for each concentration.
- Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in counteracting opioid-induced respiratory depression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Latest Pharmacologic Ventilator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two studies on reversal of opioid-induced respiratory depression by BK-channel blocker GAL021 in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. respiratory-therapy.com [respiratory-therapy.com]
- 7. This compound I CAS#: 1380342-00-6 I BKCa-channel blocker I InvivoChem [invivochem.com]
- 8. High Efficacy by GAL-021: A Known Intravenous Peripheral Chemoreceptor Modulator that Suppresses BKCa-Channel Activity and Inhibits IK(M) or Ih - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High Efficacy by GAL-021: A Known Intravenous Peripheral Chemoreceptor Modulator that Suppresses BKCa-Channel Activity and Inhibits IK(M) or Ih - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of GAL-021 sulfate in research models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target effects of GAL-021 sulfate in research models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
GAL-021 is a potent blocker of the large-conductance calcium-activated potassium (BKCa) channels (also known as KCa1.1).[1][2][3] Its primary effect is the inhibition of these channels in the glomus cells of the carotid body.[4][5] This inhibition leads to an increase in carotid body signaling and phrenic nerve activity, ultimately stimulating respiratory drive.[3][6]
Q2: What are the known off-target effects of this compound?
In addition to its primary activity on BKCa channels, GAL-021 has been shown to affect other ion channels, particularly at micromolar concentrations. The main off-target effects identified are the inhibition of the M-type K+ current (IK(M)) and the hyperpolarization-activated cationic current (Ih).[2][5]
Q3: At what concentrations are the off-target effects of GAL-021 observed?
The off-target effects of GAL-021 are observed in the micromolar range. For instance, the IC50 for the suppression of M-type K+ current (IK(M)) in pituitary tumor (GH3) cells was found to be 3.75 μM.[2][5] This is comparable to its IC50 for the inhibition of the macroscopic Ca2+-activated K+ current (IK(Ca)) in the same cell line, which was 2.33 μM.[2][5] At a concentration of 30 μM, GAL-021 was also observed to suppress the hyperpolarization-activated cationic current (Ih).[2][5]
Q4: Are there any ion channels that are known to be unaffected by GAL-021?
Yes, studies in isolated rat carotid body glomus cells have shown that at a concentration of 30 μM, GAL-021 did not affect the delayed rectifier K+ current, leak K+ current, or the inward Ca2+ current.[1] Additionally, in pituitary tumor (GH3) cells, GAL-021 did not alter the amplitude of the erg-mediated K+ current.[2][5]
Q5: What are the potential consequences of these off-target effects in my experiments?
The inhibition of M-type K+ channels and Ih currents can influence the functional activities of electrically excitable cells.[5] For example, since M-type K+ channels play a role in regulating neuronal excitability, their inhibition by GAL-021 could lead to unexpected changes in neuronal firing patterns in your experimental model. Similarly, as Ih currents are involved in rhythmic activities in various cell types, their suppression could alter such behaviors. When using GAL-021, it is crucial to consider these potential off-target effects in the interpretation of your data, especially if your model involves electrically excitable cells beyond the carotid body.
Troubleshooting Guide
Issue: I am observing unexpected changes in neuronal excitability in my cell culture model when applying GAL-021.
-
Possible Cause: This could be an off-target effect due to the inhibition of M-type K+ channels (IK(M)) by GAL-021.[2][5] These channels are important regulators of neuronal excitability.
-
Troubleshooting Steps:
-
Concentration Optimization: Review the concentration of GAL-021 you are using. If possible, perform a dose-response curve to determine the lowest effective concentration for your primary objective (BKCa channel inhibition) to minimize off-target effects.
-
Control Experiments: Include control experiments with specific blockers of M-type K+ channels to see if they replicate the effects observed with GAL-021. This can help to confirm if the observed phenotype is indeed due to IK(M)) inhibition.
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Alternative Models: If feasible, consider using a cell line that has a lower expression of M-type K+ channels to dissect the on-target versus off-target effects.
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Issue: My experimental results show alterations in rhythmic cellular activity that are not explained by BKCa channel blockade alone.
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Possible Cause: This may be an off-target effect related to the suppression of the hyperpolarization-activated cationic current (Ih) by GAL-021, especially at concentrations around 30 μM.[2][5] Ih currents are known to be involved in pacemaking and other rhythmic activities.
-
Troubleshooting Steps:
-
Verify Concentration: Ensure the final concentration of GAL-021 in your experiments is appropriate and well-documented.
-
Specific Blockers: Use known blockers of Ih channels as a positive control to determine if the observed effects on rhythmic activity are consistent with Ih inhibition.
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Patch-Clamp Analysis: If your laboratory has the capability, perform electrophysiological recordings to directly measure Ih currents in your specific cell model in the presence and absence of GAL-021.
-
Quantitative Data on Off-Target Effects
The following table summarizes the known quantitative data for the on-target and off-target effects of this compound.
| Target Ion Channel | Experimental Model | IC50 Value | Reference |
| Macroscopic Ca2+-activated K+ Current (IK(Ca)) | Pituitary Tumor (GH3) Cells | 2.33 μM | [2][5] |
| M-type K+ Current (IK(M)) | Pituitary Tumor (GH3) Cells | 3.75 μM | [2][5] |
Experimental Protocols
1. Assessment of GAL-021 Effects on Ion Channels using Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the effects of GAL-021 on various ion currents in a cultured cell line (e.g., GH3 cells).
-
Cell Culture:
-
Culture GH3 cells in Ham’s F12 medium supplemented with 15% horse serum, 2.5% fetal calf serum, and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days.
-
-
Electrophysiological Recordings:
-
Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Internal Solution (for K+ currents): 130 mM K-aspartate, 20 mM KCl, 1 mM MgCl2, 10 mM HEPES, 0.1 mM EGTA, 3 mM Na2ATP, 0.1 mM Na2GTP (pH adjusted to 7.2 with KOH).
-
External Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH adjusted to 7.4 with NaOH).
-
Establish a whole-cell patch-clamp configuration.
-
Record currents using an appropriate amplifier and data acquisition system.
-
Voltage Protocols:
-
To elicit IK(Ca): Hold the cell at -50 mV and apply a series of depolarizing voltage steps.
-
To elicit IK(M): Hold the cell at -20 mV and apply hyperpolarizing voltage steps.
-
To elicit Ih: Hold the cell at -40 mV and apply a series of hyperpolarizing voltage steps.
-
-
-
Drug Application:
-
Dissolve this compound in the external solution to the desired final concentrations.
-
Apply the drug-containing solution to the patched cell using a perfusion system.
-
2. Radioligand Binding and Kinase Inhibition Assays
For broader off-target profiling, commercially available services are often utilized.
-
Receptor Binding Assay:
-
GAL-021 (e.g., at 30 μM) is tested for its ability to displace radiolabeled ligands from a panel of receptors, transporters, and ion channels (e.g., a panel of 55 targets).[3] The percentage of inhibition of ligand binding is determined.
-
-
Kinase Inhibition Assay:
-
GAL-021 (e.g., at 10 μM) is screened against a panel of kinases (e.g., 50 kinases) to measure its effect on their activity, typically in the presence of ATP.[3] The percentage of kinase activity inhibition is calculated.
-
Visualizations
Caption: On-target and off-target signaling pathways of this compound.
Caption: Workflow for assessing ion channel activity via patch-clamp.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. High Efficacy by GAL-021: A Known Intravenous Peripheral Chemoreceptor Modulator that Suppresses BKCa-Channel Activity and Inhibits IK(M) or Ih - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Efficacy by GAL-021: A Known Intravenous Peripheral Chemoreceptor Modulator that Suppresses BKCa-Channel Activity and Inhibits IK(M) or Ih - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GAL-021, a new intravenous BKCa-channel blocker, is well tolerated and stimulates ventilation in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GAL-021 Sulfate Dosage for Maximum Efficacy
This technical support center is designed for researchers, scientists, and drug development professionals utilizing GAL-021 sulfate in their experiments. It provides troubleshooting guidance and answers to frequently asked questions to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective blocker of the large-conductance calcium-activated potassium (BKCa) channels.[1][2][3] Its primary site of action is the carotid bodies, which are peripheral chemoreceptors that detect changes in blood oxygen and carbon dioxide levels.[3][4][5] By inhibiting BKCa channels in the glomus cells of the carotid body, GAL-021 increases neuronal excitability, leading to an increased firing rate of the carotid sinus nerve. This, in turn, stimulates the respiratory centers in the brainstem, resulting in an increase in minute ventilation, primarily through an increase in tidal volume and respiratory rate.[5][6]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For optimal stability, this compound powder should be stored at -20°C. When preparing a stock solution, it is recommended to store it at -80°C for long-term use. The appropriate solvent for preparing a stock solution will depend on the specific experimental requirements, and it is advised to consult the manufacturer's instructions. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[1]
Q3: Does this compound affect opioid-induced analgesia?
A3: No, preclinical and clinical studies have consistently demonstrated that this compound effectively reverses opioid-induced respiratory depression without compromising the analgesic effects of opioids.[5][6][7][8] This makes it a promising therapeutic agent for managing pain with opioids while mitigating the risk of respiratory complications.
Q4: What are the known side effects of this compound administration?
A4: In human clinical trials, this compound has been generally well-tolerated. The most commonly reported side effect is a mild to moderate burning sensation at the infusion site, particularly at higher doses.[8] Other reported side effects include a feeling of warmth and sweating.[5] No significant adverse effects on hemodynamics, such as blood pressure or heart rate, have been consistently observed.[7][8]
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo and in vitro experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no respiratory stimulation in vivo | 1. Incorrect Drug Preparation or Storage: Improperly dissolved or degraded this compound. | 1. Ensure proper dissolution of this compound in the recommended solvent. Prepare fresh solutions for each experiment and store stock solutions at -80°C. To aid dissolution, warm the solution to 37°C and use sonication.[1] |
| 2. Suboptimal Dosage: The administered dose may be too low to elicit a significant response. | 2. Refer to the dose-response data from preclinical and clinical studies (see Tables 1, 2, and 3). Perform a dose-escalation study to determine the optimal dose for your specific animal model and experimental conditions. | |
| 3. Carotid Body Dysfunction: The primary site of action for GAL-021 is the carotid bodies. If these are damaged or desensitized, the drug's effect will be diminished. | 3. Ensure that the surgical procedures for cannulation do not damage the carotid arteries or surrounding nerves. If feasible, assess carotid body function with a brief hypoxic challenge before drug administration. | |
| 4. Anesthetic Interference: The type and depth of anesthesia can influence respiratory drive and may interact with the effects of GAL-021. | 4. Use a consistent and well-characterized anesthetic regimen. Be aware that some anesthetics can depress respiration, potentially masking the stimulatory effect of GAL-021. | |
| "Burning" or irritation at the infusion site | 1. High Drug Concentration: Higher concentrations of this compound are more likely to cause local irritation. | 1. If possible, dilute the drug to a larger volume for infusion to reduce the local concentration. |
| 2. Infusion Rate: A rapid infusion rate can exacerbate local irritation. | 2. Slow down the infusion rate. In human studies, infusion times of one hour or longer have been used.[8] | |
| Difficulty achieving a stable patch-clamp recording in vitro | 1. Poor Cell Health: Glomus cells are sensitive and can be easily damaged during isolation. | 1. Optimize the cell isolation protocol to minimize enzymatic digestion time and mechanical stress. Ensure all solutions are fresh and at the correct pH and osmolarity. |
| 2. Inadequate Seal Formation: A tight giga-ohm seal is crucial for high-quality recordings. | 2. Use high-quality borosilicate glass for pipettes and polish the tips. Apply gentle positive pressure when approaching the cell and release it just before making contact to form a seal. | |
| 3. Electrical Noise: External electrical interference can obscure the small currents from ion channels. | 3. Ensure proper grounding of all equipment. Use a Faraday cage to shield the setup from external electrical noise. | |
| Variability in experimental results | 1. Animal Strain and Species Differences: The response to GAL-021 can vary between different animal strains and species. | 1. Use a consistent and well-defined animal model. Be aware of potential inter-strain and inter-species differences in drug metabolism and receptor sensitivity. |
| 2. Inconsistent Experimental Conditions: Minor variations in experimental procedures can lead to significant variability in the results. | 2. Standardize all experimental parameters, including animal handling, surgical procedures, drug administration protocols, and data acquisition methods. |
Data Presentation
Table 1: Preclinical In Vivo Efficacy of this compound in Rats
| Parameter | Dosage | Effect | Reference |
| Minute Ventilation | 0.01 - 3 mg/kg (IV bolus) | Dose-dependent increase | [6] |
| Tidal Volume | 0.01 - 0.4 mg/kg/min (IV infusion) | Dose-dependent increase | [6] |
| Respiratory Rate | 0.01 - 0.4 mg/kg/min (IV infusion) | Dose-dependent increase | [6] |
| Reversal of Morphine-Induced Respiratory Depression | 0.03 - 0.4 mg/kg/min (IV infusion) | Dose-dependent reversal | [6] |
Table 2: Clinical Efficacy of this compound in Healthy Volunteers
| Parameter | Dosage (IV Infusion) | Effect | Reference |
| Minute Ventilation | 0.96 mg/kg/h for 1 hour | ~16% increase | [8] |
| End-tidal CO2 | 0.96 mg/kg/h for 1 hour | ~6% decrease | [8] |
Table 3: Clinical Efficacy of this compound in Reversing Alfentanil-Induced Respiratory Depression
| Alfentanil Dose | This compound Dose | Increase in Minute Ventilation (vs. Placebo) | Reference |
| Low Dose | High Dose | 6.1 L/min | [7] |
| High Dose | High Dose | 3.6 L/min | [7] |
Experimental Protocols
Protocol 1: Assessment of this compound Efficacy in Anesthetized Rats
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Animal Preparation: Anesthetize a male Sprague-Dawley rat with an appropriate anesthetic (e.g., urethane).
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Surgical Preparation:
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Perform a tracheotomy and insert a tracheal tube connected to a pneumotachometer to measure respiratory airflow.
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Cannulate the femoral artery to monitor blood pressure and collect blood samples for gas analysis.
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Cannulate the femoral vein for intravenous drug administration.
-
-
Baseline Measurement: Record baseline respiratory parameters (tidal volume, respiratory rate, minute ventilation) and arterial blood gases for a stable period (e.g., 15-30 minutes).
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Induction of Respiratory Depression (Optional): If studying the reversal of opioid-induced respiratory depression, administer a bolus or infusion of an opioid like morphine or fentanyl until a stable depression of minute ventilation is achieved.
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This compound Administration: Administer this compound via the femoral vein as a bolus injection or a continuous infusion at the desired dose.
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Data Acquisition: Continuously record respiratory parameters and arterial blood pressure throughout the experiment. Collect arterial blood samples at predetermined time points to measure PaO2, PaCO2, and pH.
-
Data Analysis: Compare the respiratory parameters and blood gas values before and after this compound administration to determine its efficacy.
Protocol 2: In Vitro Patch-Clamp Electrophysiology on Isolated Carotid Body Glomus Cells
-
Cell Isolation:
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Euthanize a neonatal rat and dissect the carotid bodies.
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Enzymatically dissociate the tissue (e.g., using a cocktail of trypsin and collagenase) to obtain a single-cell suspension of glomus cells.
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Plate the cells on a suitable substrate (e.g., poly-L-lysine coated coverslips) and allow them to adhere.
-
-
Electrophysiological Recording:
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Use a patch-clamp amplifier and a micromanipulator to position a glass micropipette filled with an appropriate internal solution onto a single glomus cell.
-
Establish a giga-ohm seal between the pipette tip and the cell membrane.
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Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Apply a series of voltage steps to the cell and record the resulting potassium currents.
-
Perfuse the recording chamber with an external solution containing a known concentration of this compound.
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Record the potassium currents in the presence of the drug.
-
-
Data Analysis: Compare the amplitude and kinetics of the BKCa currents before and after the application of this compound to determine its inhibitory effect.
Mandatory Visualizations
References
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Respiratory effects of sectioning the carotid sinus glossopharyngeal and abdominal vagal nerves in the awake rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opioid-induced respiratory depression: reversal by non-opioid drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Latest Pharmacologic Ventilator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two studies on reversal of opioid-induced respiratory depression by BK-channel blocker GAL021 in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. respiratory-therapy.com [respiratory-therapy.com]
Addressing solubility issues of GAL-021 sulfate in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of GAL-021 sulfate in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: this compound is not dissolving in my aqueous buffer.
Question: I'm having trouble dissolving this compound directly in my aqueous buffer (e.g., PBS, HEPES-buffered saline). What could be the problem and what are the solutions?
Answer:
Directly dissolving this compound in aqueous buffers can be challenging due to its limited aqueous solubility. The published solubility in PBS (pH 7.2) is approximately 0.30 mg/mL.[1] If you are experiencing issues, consider the following troubleshooting steps:
1. Concentration Exceeds Solubility Limit:
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Problem: You may be attempting to prepare a solution at a concentration higher than 0.30 mg/mL.
-
Solution: Re-calculate the required mass of this compound for your desired concentration and ensure it does not exceed the solubility limit. If a higher concentration is necessary, you will need to use an alternative dissolution method (see below).
2. Insufficient Mixing or Time:
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Problem: The compound may not have had enough time or energy to dissolve completely.
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Solution:
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Ensure vigorous mixing using a vortex or magnetic stirrer.[2]
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Gently warm the solution to 37°C to aid dissolution. Be cautious with temperature as it can affect the stability of the compound and other buffer components.
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Allow sufficient time for dissolution, which could be several minutes.
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3. pH of the Aqueous Buffer:
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Problem: GAL-021 is an amine-containing compound, and its solubility can be pH-dependent.[3][4] The sulfate salt is generally more soluble in acidic conditions.
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Solution:
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Measure the pH of your final solution.
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If your experimental conditions allow, consider using a slightly more acidic buffer to prepare your stock solution. However, be mindful that the final pH in your assay should be within the desired range.
-
4. Particulate Matter:
-
Problem: You may be observing undissolved particulate matter.
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Solution: After attempting to dissolve the compound, centrifuge the solution at high speed and carefully collect the supernatant. The concentration of the supernatant can then be determined to ascertain the actual solubility under your conditions.
Issue: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.
Question: I have successfully dissolved this compound in DMSO, but when I dilute it into my aqueous buffer for my experiment, a precipitate forms. How can I prevent this?
Answer:
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. The compound crashes out of solution because the final concentration of the organic solvent is too low to maintain its solubility.
1. High Final Concentration of this compound:
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Problem: The final concentration of this compound in the aqueous solution may still be above its aqueous solubility limit, even with a small amount of DMSO present.
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Solution: Lower the final concentration of this compound in your assay.
2. Insufficient Final DMSO Concentration:
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Problem: The final concentration of DMSO in your aqueous solution may be too low to act as an effective co-solvent.
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Solution:
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Increase the final concentration of DMSO in your assay. However, be aware that DMSO can have effects on cell-based assays, typically at concentrations above 0.5% to 1%.[5][6][7] It is crucial to run a vehicle control with the same final DMSO concentration to account for any solvent effects.
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Consider a serial dilution approach where the compound is first diluted in DMSO before the final dilution into the aqueous buffer. This can sometimes help to avoid precipitation.[8][9][10]
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3. Rapid Dilution:
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Problem: Adding the DMSO stock directly and quickly into the aqueous buffer can cause localized high concentrations of the compound, leading to precipitation.
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Solution: Add the DMSO stock dropwise to the aqueous buffer while continuously and vigorously vortexing or stirring.
4. Use of a Surfactant:
-
Problem: The compound may require additional components to maintain its solubility in an aqueous environment.
-
Solution: If compatible with your assay, consider the addition of a small amount of a biocompatible surfactant, such as Tween-80, to your aqueous buffer.[11]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: For high-concentration stock solutions, it is recommended to use an organic solvent. GAL-021 is soluble in DMSO at approximately 5 mg/mL and in dimethylformamide (DMF) at approximately 3 mg/mL.[1] For in vivo studies, formulations have been prepared by dissolving GAL-021 in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a solubility of at least 2.08 mg/mL.[2]
Q2: What is the aqueous solubility of this compound?
A2: The solubility of GAL-021 in PBS (pH 7.2) is approximately 0.30 mg/mL.[1]
Q3: For how long can I store aqueous solutions of this compound?
A3: It is not recommended to store aqueous solutions of GAL-021 for more than one day.[1] For stock solutions in organic solvents like DMSO, storage at -20°C for up to one year or -80°C for up to two years is suggested.[12]
Q4: How does pH affect the solubility of this compound?
A4: As an amine-containing compound, the solubility of GAL-021 is expected to be pH-dependent. The sulfate salt form suggests that it will be more soluble in acidic conditions where the amine groups are protonated. In more basic conditions, the free base form is less polar and may have lower aqueous solubility.[3][13]
Q5: What is the mechanism of action of GAL-021?
A5: GAL-021 is a potent blocker of the large-conductance Ca2+-activated potassium channel (BKCa or KCa1.1).[12][14] By blocking these channels, particularly in the carotid body, it stimulates ventilation.[3][14][15]
Data Presentation
| Solvent | Approximate Solubility of GAL-021 | Reference |
| PBS (pH 7.2) | 0.30 mg/mL | [1] |
| DMSO | ≥ 30 mg/mL (117.96 mM) | [2] |
| Dimethylformamide (DMF) | ~3 mg/mL | [1] |
| Ethanol | Slightly soluble | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 352.41 g/mol )
-
Anhydrous DMSO
-
Analytical balance
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Calculate the mass of this compound required. For a 1 mL of 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 0.001 L * 352.41 g/mol = 0.00352 g = 3.52 mg
-
-
Weigh out 3.52 mg of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can also be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Kinetic Aqueous Solubility Determination (Shake-Flask Method Adaptation)
Objective: To determine the kinetic aqueous solubility of this compound in a specific buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
DMSO
-
96-well filter plate
-
96-well collection plate (UV-transparent if using UV-Vis for quantification)
-
Multi-channel pipette
-
Plate shaker
-
Centrifuge with a plate rotor (optional)
-
Plate reader (UV-Vis) or LC-MS for quantification
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
Dispense 190 µL of the aqueous buffer into the wells of the 96-well filter plate.
-
Add 10 µL of the 10 mM this compound DMSO stock to each well to achieve a final concentration of 500 µM in 5% DMSO.
-
Seal the plate and place it on a plate shaker at room temperature for 1.5-2 hours.
-
After incubation, filter the solutions into a 96-well collection plate by applying a vacuum or by centrifugation. This separates the dissolved compound from any precipitate.
-
Quantify the concentration of this compound in the filtrate. This can be done by measuring the UV absorbance at a predetermined wavelength and comparing it to a standard curve of known concentrations of this compound prepared in the same buffer with 5% DMSO. Alternatively, LC-MS can be used for more accurate quantification.
-
The measured concentration represents the kinetic aqueous solubility under these conditions.
Visualizations
Caption: Signaling pathway of GAL-021 as a BKCa channel blocker.
Caption: Experimental workflow for determining aqueous solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. medicago.se [medicago.se]
- 3. issr.edu.kh [issr.edu.kh]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serially diluting compounds while keeping DMSO concentration the same - Tissue and Cell Culture [protocol-online.org]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. researchgate.net [researchgate.net]
- 11. wisdomlib.org [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Aqueous Solubility Assay - Enamine [enamine.net]
- 15. researchgate.net [researchgate.net]
Interpreting unexpected results in GAL-021 sulfate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GAL-021 sulfate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective blocker of the large-conductance calcium-activated potassium (BKCa or KCa1.1) channels.[1][2] Its primary mechanism of action is the inhibition of BKCa channels in the glomus cells of the carotid bodies, which are peripheral chemoreceptors that sense changes in blood oxygen and carbon dioxide levels.[3] By blocking these channels, GAL-021 increases the excitability of the carotid body, leading to an increase in afferent signals to the brainstem respiratory centers. This results in stimulation of ventilation, primarily by increasing tidal volume and respiratory rate.[3]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily investigated as a respiratory stimulant to counteract opioid-induced respiratory depression (OIRD).[3][4][5] A key advantage of GAL-021 is its ability to stimulate breathing without reversing the analgesic effects of opioids.[3][4] It has been studied in various animal models and in human volunteers.[4][5][6]
Q3: What are the expected effects of this compound on respiratory parameters?
A3: In both preclinical and clinical studies, intravenous administration of this compound has been shown to:
-
Increase respiratory frequency.[4]
-
Attenuate the decrease in arterial oxygen saturation caused by opioids.
-
Reverse opioid-induced hypercapnia (elevated CO2 levels).
Q4: Are there any known side effects of this compound in preclinical or clinical studies?
A4: The most commonly reported side effects are generally mild to moderate and include a burning sensation or pain at the infusion site, sweating, and a feeling of warmth.[3][7] In preclinical studies, a modest increase in heart rate has been observed with no significant change in mean arterial pressure.[6]
Troubleshooting Guide
This guide addresses unexpected results you might encounter during your this compound experiments.
Issue 1: Suboptimal or No Respiratory Stimulation Observed
Possible Causes and Troubleshooting Steps:
-
Incorrect Dosing or Administration:
-
Verify Concentration and Dose: Double-check your calculations for the dosing solution. Ensure the correct dose is being administered based on the animal's body weight.
-
Intravenous Administration Technique: Ensure the intravenous catheter is properly placed and patent. Inconsistent delivery can lead to variable results.
-
-
Compound Stability and Solubility:
-
Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years). In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Solubility: While specific solubility data is not widely published, datasheets suggest that this compound may be dissolved in DMSO, ethanol, or water.[8] It is recommended to perform small-scale solubility tests to determine the optimal solvent for your experimental concentration. If solubility issues are suspected, consider preparing fresh solutions for each experiment and using an ultrasonic bath to aid dissolution.[9] To avoid degradation, it is advisable to prepare stock solutions and store them in aliquots to avoid repeated freeze-thaw cycles.[9]
-
-
Animal Model and Physiology:
-
Carotid Body Integrity: The primary site of action for GAL-021 is the carotid bodies.[3] If you are working with a model where the carotid bodies are surgically or chemically denervated, the respiratory stimulant effects of GAL-021 will be significantly attenuated or absent.[3][6]
-
Depth of Anesthesia: Anesthesia can independently depress respiration. The level of anesthesia can influence the baseline respiratory rate and the perceived effect of GAL-021. Ensure a consistent and appropriate level of anesthesia across all experimental animals.
-
Ceiling Effect: GAL-021 has been shown to have a ceiling effect in its ability to reverse OIRD.[10] If the opioid-induced respiratory depression is too profound, GAL-021 may only produce a partial reversal. Consider titrating the opioid dose to achieve a moderate level of respiratory depression (e.g., a 25-30% decrease in minute ventilation) for more consistent results.[5]
-
Reduced Efficacy at Low Ventilation: Pharmacokinetic-pharmacodynamic modeling suggests that the efficacy of GAL-021 is reduced at very low ventilation levels.[10]
-
Issue 2: Unexpected Cardiovascular Effects
Possible Causes and Troubleshooting Steps:
-
High Concentrations: While generally showing a favorable cardiovascular safety profile, off-target effects are a possibility with any compound at high concentrations. If you observe significant changes in blood pressure or heart rate that are not consistent with published data, consider the following:
-
Dose-Response Study: Perform a dose-response study to determine if the observed cardiovascular effects are dose-dependent.
-
Off-Target Effects: At a concentration of 30 μM, GAL-021 has been shown to potentially suppress other ion channels, such as the M-type K+ current and hyperpolarization-activated cationic current. While the in vivo relevance of these findings at therapeutic concentrations is still being explored, it is a factor to consider if unexpected electrophysiological effects are observed.
-
Issue 3: High Variability in Experimental Results
Possible Causes and Troubleshooting Steps:
-
Inconsistent Opioid-Induced Respiratory Depression: The degree of OIRD can vary between individual animals. To reduce variability:
-
Titrate Opioid Dose: Instead of administering a fixed dose of the opioid, consider titrating the dose for each animal to achieve a specific level of respiratory depression before administering GAL-021.
-
Acclimatization: Allow animals to acclimatize to the experimental setup (e.g., plethysmography chamber) to reduce stress-induced respiratory changes.
-
-
Incomplete Carotid Sinus Nerve Transection (in denervation studies):
-
Surgical Technique: Ensure a complete transection of the carotid sinus nerve. Incomplete denervation will lead to a partial response to GAL-021, confounding the results.
-
Functional Verification: After the surgical procedure, functionally verify the denervation by observing a blunted or absent ventilatory response to a known carotid body stimulant, such as hypoxia or intravenous sodium cyanide.
-
Quantitative Data
The following tables summarize quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in Rats
| Parameter | Animal Model | Opioid Used | GAL-021 Dose | Observed Effect | Citation |
| Minute Ventilation | Anesthetized Rats | - | 0.01 - 3 mg/kg (IV bolus) | Dose-dependent increase; ED50 of 140 µg/kg | [4] |
| Respiratory Depression Reversal | Conscious Rats | Morphine (10 mg/kg, IV) | 0.03 - 0.4 mg/kg/min (IV infusion) | Dose-dependent reversal of morphine-induced decrease in minute ventilation | [4] |
| Tidal Volume | Conscious Rats | Morphine (10 mg/kg, IV) | 0.03 - 0.4 mg/kg/min (IV infusion) | Increased | [4] |
| Respiratory Frequency | Conscious Rats | Morphine (10 mg/kg, IV) | 0.03 - 0.4 mg/kg/min (IV infusion) | No significant change | [4] |
Table 2: Preclinical Efficacy of this compound in Non-Human Primates (Cynomolgus Monkeys)
| Parameter | Condition | GAL-021 Dose | Observed Effect | Citation |
| Minute Ventilation, Tidal Volume, Respiratory Frequency | Anesthetized, Opioid-naïve | 0.01 - 0.3 mg/kg (IV bolus) or 0.02 - 0.1 mg/kg/min (IV infusion) | Increased | [4] |
| OIRD Reversal | Conscious, Morphine-induced respiratory depression | Loading dose: 0.1 mg/kg/min x 5 min; Maintenance: 0.05 mg/kg/min x 10 min | 75% reduction in OIRD | [4] |
| OIRD Reversal | Conscious, Morphine-induced respiratory depression | Loading dose: 0.2 mg/kg/min x 5 min; Maintenance: 0.1 mg/kg/min x 10 min | Returned end-tidal CO2 to pre-morphine levels | [4] |
Table 3: Clinical Efficacy of this compound in Healthy Human Volunteers
| Condition | Opioid Used | GAL-021 Dose | Observed Effect on Minute Ventilation | Citation |
| Opioid-induced respiratory depression | Alfentanil (low dose) | High-dose GAL-021 | Increase of 6.1 L/min (95% CI: 3.6 to 8.6) compared to placebo | [4] |
| Opioid-induced respiratory depression | Alfentanil (high dose) | High-dose GAL-021 | Increase of 3.6 L/min (95% CI: 1.5 to 5.7) compared to placebo | [4] |
| Healthy, no opioid | - | 0.96 mg/kg/h (IV infusion) | ~16% increase during the first hour | [7] |
Table 4: In Vitro Activity of GAL-021
| Parameter | Cell Line/System | Observed Effect | Citation |
| KCa1.1 (BKCa) Channel Inhibition | GH3 cells | IC50 of 2.33 µM | |
| M-type K+ Current Inhibition | GH3 cells | IC50 of 3.75 µM |
Experimental Protocols
Whole-Body Plethysmography for Measuring Respiration in Rats
This protocol is a general guideline for assessing respiratory parameters in conscious, unrestrained rats.
Materials:
-
Whole-body plethysmograph chamber
-
Transducer and amplifier
-
Data acquisition software
-
Intravenous catheter setup
Procedure:
-
Animal Preparation: Anesthetize the rat to surgically implant an intravenous catheter (e.g., in the femoral or jugular vein) for drug administration. Allow the animal to fully recover from surgery before the experiment.
-
Acclimatization: Place the rat in the plethysmography chamber and allow it to acclimate for at least 30-60 minutes until a stable breathing pattern is observed.
-
Baseline Recording: Record baseline respiratory parameters (respiratory rate, tidal volume, and minute ventilation) for a sufficient period (e.g., 15-30 minutes).
-
Induction of Respiratory Depression: Administer the opioid (e.g., morphine) intravenously to induce respiratory depression. Monitor the respiratory parameters until a stable level of depression is achieved.
-
GAL-021 Administration: Administer this compound intravenously and record the changes in respiratory parameters.
-
Data Analysis: Analyze the recorded data to quantify the effects of GAL-021 on the reversal of opioid-induced respiratory depression.
Carotid Sinus Nerve Transection in Rats
This is a surgical procedure to eliminate the input from the carotid body chemoreceptors.
Materials:
-
Surgical microscope
-
Fine surgical instruments (forceps, scissors)
-
Anesthesia machine
-
Suturing material
Procedure:
-
Anesthesia: Anesthetize the rat and place it in a supine position.
-
Surgical Incision: Make a midline incision in the neck to expose the trachea and surrounding structures.
-
Isolation of Carotid Bifurcation: Carefully dissect the soft tissues to locate the carotid bifurcation.
-
Identification of the Carotid Sinus Nerve: Under the surgical microscope, identify the carotid sinus nerve, a small nerve that runs from the carotid bifurcation to the glossopharyngeal nerve.
-
Nerve Transection: Carefully transect the carotid sinus nerve bilaterally.
-
Closure: Suture the incision in layers.
-
Functional Verification: After recovery, confirm successful denervation by assessing the ventilatory response to hypoxia or a chemical stimulant like sodium cyanide. A significantly blunted or absent response indicates successful denervation.
Visualizations
Caption: Mechanism of action of this compound in the carotid body.
Caption: Experimental workflow for assessing GAL-021 in an OIRD model.
Caption: Troubleshooting logic for suboptimal GAL-021 efficacy.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. molnova.com [molnova.com]
- 3. The Latest Pharmacologic Ventilator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. respiratory-therapy.com [respiratory-therapy.com]
- 6. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GAL-021, a new intravenous BKCa-channel blocker, is well tolerated and stimulates ventilation in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound I CAS#: 1380342-00-6 I BKCa-channel blocker I InvivoChem [invivochem.com]
- 9. glpbio.com [glpbio.com]
- 10. Reversal of opioid-induced respiratory depression by BK-channel blocker GAL021: A pharmacokinetic-pharmacodynamic modeling study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term effects and toxicity of GAL-021 sulfate in vivo
Disclaimer: This document summarizes publicly available preclinical and early-phase clinical data on GAL-021 sulfate. Notably, there is a significant lack of published long-term in vivo toxicity studies. The information provided primarily pertains to the acute effects of the compound. Researchers should exercise caution and conduct their own comprehensive safety assessments for any long-term experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent blocker of the large-conductance calcium-activated potassium (BKCa) channels (also known as KCa1.1 channels).[1][2] It acts peripherally on the carotid bodies, which are key chemosensors for oxygen levels in the blood.[3] By inhibiting BKCa channels in the glomus cells of the carotid body, GAL-021 increases carotid body signaling to the brainstem, which in turn stimulates respiratory drive, leading to an increase in minute ventilation.[3][4]
Q2: What are the reported short-term in vivo effects of this compound?
A2: In preclinical models (rats, mice, and non-human primates) and in human volunteers, intravenously administered GAL-021 has been shown to:
-
Stimulate ventilation and reverse respiratory depression induced by opioids (e.g., morphine, alfentanil), benzodiazepines (e.g., midazolam), and anesthetics (e.g., isoflurane, propofol).[3]
-
Increase respiratory rate and tidal volume.[5]
-
Produce a modest increase in heart rate without significantly altering mean arterial pressure.[1]
-
Crucially, it does not appear to compromise opioid-induced analgesia.[5][6]
Q3: What is the known toxicity profile of this compound?
A3: Based on available short-term human studies, GAL-021 is generally well-tolerated.[7] The most common adverse events reported are a mild-to-moderate burning sensation at the infusion site and sensations of sweating and warmth.[8] No clinically significant changes in vital signs or clinical chemistries were noted in these studies.[7] It is important to note that GAL-021 was designed to lack the fluorinated piperazine ring present in the earlier compound almitrine, which was associated with neuronal and muscular toxicity (weight loss and neuropathy in rats).[3] A Material Safety Data Sheet (MSDS) indicates that no component of this compound is classified as a carcinogen by IARC, ACGIH, NTP, or OSHA at a concentration of 0.1% or greater; however, this does not substitute for dedicated long-term carcinogenicity studies.[9]
Q4: Are there any data on the long-term effects or toxicity of this compound?
A4: As of the latest review of publicly available scientific literature, there is no published data on the long-term in vivo effects or chronic toxicity of this compound. All available studies focus on acute, short-term administration.
Q5: What are the pharmacokinetic properties of this compound?
A5: In a first-in-human study, after intravenous infusion, the drug concentration rose rapidly. It exhibited a biphasic elimination with an initial distribution half-life of approximately 30 minutes and a longer terminal half-life of 5.6 hours, consistent with its development for acute care settings.[7][8]
Troubleshooting Guide for In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of respiratory stimulation | Improper dosage or administration route. | Verify the correct dosage based on the animal model and published literature. Ensure the intravenous administration is patent and the full dose is delivered. |
| Animal model insensitivity. | The ventilatory stimulation effect is attenuated in mice lacking the pore-forming α-subunit of the KCa1.1 channel.[1] Confirm the genetic background of the animal model. The effect is also diminished by carotid sinus nerve transection.[4] | |
| Compromised brainstem function. | GAL-021's mechanism requires a functional brainstem to elicit a respiratory response.[3] If using a model with severe central nervous system depression, the efficacy of GAL-021 may be limited. | |
| Animal exhibits signs of distress at the infusion site | Known side effect. | A burning sensation at the infusion site has been reported in human studies.[8] Consider diluting the compound further (if vehicle permits) or slowing the infusion rate. Monitor the site for any signs of inflammation or injury. |
| Unexpected cardiovascular effects | Off-target effects at high concentrations. | While generally showing minimal hemodynamic effects at therapeutic doses, monitor heart rate and blood pressure closely, especially during dose-escalation studies. A modest increase in heart rate has been reported.[1] At higher concentrations (100µM), a related compound (GAL-160) showed some inhibition of other potassium channels.[4] |
Data Presentation
Table 1: Summary of In Vitro and In Vivo Findings for GAL-021
| Parameter | Finding | Model System | Reference |
| Mechanism of Action | BKCa (KCa1.1) channel blocker | In vitro electrophysiology (GH3 cells) | [1] |
| IC50 for IK(Ca) | 2.33 µM | Pituitary tumor (GH3) cells | [6] |
| IC50 for M-type K+ current | 3.75 µM | Pituitary tumor (GH3) cells | [6] |
| Primary In Vivo Effect | Attenuation of opioid-induced respiratory depression | Rats, mice, non-human primates | [1] |
| Human Dose (Phase 1) | IV infusions of 0.1–0.96 mg/kg/h for 1h | Healthy volunteers | [7] |
| Pharmacokinetics (Human) | Distribution t1/2: ~30 min; Terminal t1/2: 5.6 h | Healthy volunteers | [7][8] |
| Reported Adverse Events | Mild/moderate infusion site burning, feeling warm | Healthy volunteers | [8] |
Experimental Protocols & Visualizations
Signaling Pathway of GAL-021 in Carotid Body Glomus Cells
The following diagram illustrates the proposed mechanism of action for GAL-021 at the cellular level within the carotid body.
Caption: Mechanism of GAL-021 action in stimulating respiration.
Experimental Workflow: Assessing GAL-021 Efficacy in an Opioid-Induced Respiratory Depression Model
This diagram outlines a typical experimental workflow for evaluating the efficacy of GAL-021 in a preclinical rodent model.
Caption: Workflow for in vivo testing of GAL-021.
References
- 1. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. The Latest Pharmacologic Ventilator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. respiratory-therapy.com [respiratory-therapy.com]
- 6. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator [ouci.dntb.gov.ua]
- 7. GAL-021, a new intravenous BKCa-channel blocker, is well tolerated and stimulates ventilation in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enalare.com [enalare.com]
- 9. This compound|1380342-00-6|MSDS [dcchemicals.com]
Validation & Comparative
Validating the Efficacy of GAL-021 Sulfate in Fentanyl and Morphine Opioid Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of GAL-021 sulfate in reversing opioid-induced respiratory depression (OIRD) in preclinical models, with a focus on fentanyl and morphine. GAL-021 is a novel respiratory stimulant that acts as a large-conductance calcium-activated potassium (BKCa) channel blocker. Its primary mechanism of action is the stimulation of ventilation via the carotid bodies, offering a therapeutic approach to OIRD without compromising opioid-induced analgesia.
Executive Summary
Opioid-induced respiratory depression is a critical and potentially lethal side effect of opioid analgesics. Current rescue agents, such as naloxone, act by antagonizing opioid receptors, which can reverse analgesia and precipitate withdrawal. This compound presents an alternative strategy by stimulating respiratory drive through a mechanism independent of opioid receptors. Preclinical and early clinical studies have demonstrated its potential to reverse OIRD caused by opioids like alfentanil and morphine. While direct quantitative comparative data in a fentanyl model for GAL-021 is limited in the available literature, this guide synthesizes the existing evidence for its efficacy in different opioid models and provides a framework for its evaluation against standard and emerging therapies.
Data Presentation: Efficacy of this compound and Comparators
The following tables summarize the quantitative data on the efficacy of this compound and comparator drugs in reversing opioid-induced respiratory depression in rat models.
Table 1: Efficacy of this compound in Morphine-Induced Respiratory Depression in Rats
| Parameter | Morphine Administration | Effect of Morphine | This compound Intervention | Outcome |
| Animal Model | Conscious Sprague-Dawley Rats | - | - | - |
| Opioid | Morphine | 10 mg/kg, IV | - | Significant decrease in minute ventilation, tidal volume, and respiratory frequency |
| Intervention | This compound | - | 0.03 - 0.4 mg/kg/min, IV infusion | Dose-dependent reversal of morphine-induced respiratory depression |
| ED50 | Anesthetized Rats | - | 140 µg/kg, IV bolus | Effective dose for a 50% increase in minute ventilation |
Table 2: Efficacy of Comparator Drugs in Opioid-Induced Respiratory Depression in Rats
| Drug | Mechanism of Action | Opioid Model | Dose | Efficacy |
| Naloxone | Competitive Opioid Receptor Antagonist | Fentanyl | 0.01 - 3.2 mg/kg, IV | Dose-dependent reversal of cardiorespiratory depression. |
| Fentanyl | 10 mg/kg, IM | Rapid reversal of oxygen desaturation to baseline within 1 minute. | ||
| Morphine | 1 mg/kg, IP | Fully reversed respiratory depression. | ||
| BIMU-8 | 5-HT4 Receptor Agonist | Sufentanil | 1 mg/kg, IV | Failed to significantly change ventilation. |
| Fentanyl | Not specified | Reported to reverse fentanyl-induced respiratory depression and apnea.[1] |
Experimental Protocols
Morphine-Induced Respiratory Depression and Reversal with GAL-021 in Conscious Rats
Objective: To evaluate the efficacy of GAL-021 in reversing respiratory depression induced by morphine.
Animal Model: Adult male Sprague-Dawley rats.
Procedure:
-
Instrumentation: Rats are surgically implanted with an intravenous (IV) catheter for drug administration.
-
Acclimation: On the day of the experiment, rats are placed in a whole-body plethysmography chamber to acclimate and for baseline respiratory measurements.
-
Induction of Respiratory Depression: A single IV dose of morphine (10 mg/kg) is administered to induce respiratory depression. Respiratory parameters (minute ventilation, tidal volume, respiratory frequency) are continuously monitored.
-
Intervention: Following the stabilization of respiratory depression, a continuous IV infusion of this compound is initiated at varying doses (0.03 - 0.4 mg/kg/min).
-
Data Analysis: Respiratory parameters are recorded throughout the experiment and analyzed to determine the dose-dependent effect of GAL-021 on reversing morphine-induced respiratory depression.
Fentanyl-Induced Respiratory Depression Model in Rats (General Protocol)
Objective: To induce and measure respiratory depression caused by fentanyl for the evaluation of potential reversal agents.
Animal Model: Adult male Sprague-Dawley rats.
Procedure:
-
Instrumentation: Rats are equipped with an IV catheter for fentanyl administration.
-
Plethysmography: Rats are placed in whole-body plethysmography chambers for the measurement of respiratory parameters. Baseline readings are taken before any drug administration.
-
Fentanyl Administration: Fentanyl is administered intravenously at doses known to cause significant respiratory depression (e.g., 25-50 µg/kg).
-
Monitoring: Respiratory parameters, including respiratory rate, tidal volume, and minute ventilation, are continuously monitored and recorded. Arterial blood gas analysis can also be performed to measure PaO2 and PaCO2 levels.
-
Evaluation of Reversal Agents: Potential therapeutic agents are administered following the induction of respiratory depression, and their effects on the measured parameters are quantified.
Mandatory Visualizations
Caption: Mechanism of GAL-021 in reversing OIRD.
Caption: Experimental workflow for OIRD studies.
Comparison with Alternatives
Naloxone: The current standard of care for OIRD is naloxone, a competitive opioid receptor antagonist.[2] It effectively reverses respiratory depression by displacing opioids from their receptors. However, this non-selective antagonism also reverses analgesia and can precipitate acute withdrawal symptoms in opioid-dependent individuals. The short half-life of naloxone may necessitate repeated administrations, especially in cases of overdose with long-acting or potent synthetic opioids like fentanyl.[2]
BIMU-8: BIMU-8 is a selective 5-HT4 receptor agonist that has been investigated as a potential treatment for OIRD. The rationale is that activation of serotonergic pathways in the brainstem can stimulate respiratory drive.[1] While some studies have shown promise in reversing opioid-induced respiratory effects without affecting analgesia, its efficacy appears to be inconsistent across different studies and opioid models. For instance, one study reported that BIMU-8 failed to significantly alter ventilation in sufentanil-treated rats, whereas another suggests it can reverse fentanyl-induced apnea.[1][3] Further research is needed to clarify its therapeutic potential.
This compound: GAL-021 offers a distinct advantage by targeting a mechanism independent of the opioid system. By blocking BKCa channels in the carotid body, it enhances the physiological response to changes in blood gases, thereby stimulating breathing.[4] This mechanism allows for the reversal of respiratory depression while preserving the analgesic effects of opioids, a significant benefit in clinical settings where pain management is crucial. The available data in the morphine model is promising, and qualitative reports suggest similar efficacy in the fentanyl model. However, the lack of direct quantitative comparative data for fentanyl is a current knowledge gap that warrants further investigation.
References
- 1. Frontiers | Dose-dependent consequences of sub-chronic fentanyl exposure on neuron and glial co-cultures [frontiersin.org]
- 2. [PDF] Opioid-induced respiratory depression: reversal by non-opioid drugs | Semantic Scholar [semanticscholar.org]
- 3. Evaluating the rate of reversal of fentanyl-induced respiratory depression using a novel long-acting naloxone nanoparticle, cNLX-NP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two studies on reversal of opioid-induced respiratory depression by BK-channel blocker GAL021 in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BKCa Channel Blockers for the Mitigation of Respiratory Depression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of large-conductance calcium-activated potassium (BKCa) channel blockers and their potential application in mitigating respiratory depression, particularly opioid-induced respiratory depression (OIRD). This document summarizes key experimental findings, presents quantitative data for comparative analysis, and details the experimental protocols utilized in these studies.
Introduction: The Role of BKCa Channels in Respiratory Control
Large-conductance calcium-activated potassium (BKCa) channels are crucial regulators of neuronal excitability and smooth muscle tone.[1] In the context of respiration, BKCa channels, particularly in the chemoreceptor cells of the carotid body, play a significant role in sensing changes in blood oxygen levels.[2][3] Blockade of these channels can lead to depolarization of glomus cells, increased afferent signals to the brainstem respiratory centers, and consequently, a stimulation of breathing.[2] This mechanism has positioned BKCa channel blockers as a promising therapeutic strategy to counteract respiratory depression, a life-threatening side effect of opioid analgesics and other central nervous system depressants.
This guide focuses on a head-to-head comparison of various BKCa channel blockers that have been investigated for their effects on respiration. The primary focus is on GAL-021, a novel respiratory stimulant, with a comparative overview of other known BKCa channel blockers such as Iberiotoxin, Paxilline, Tetraethylammonium, and Charybdotoxin.
Comparative Analysis of BKCa Channel Blockers
The following table summarizes the available quantitative data on the effects of different BKCa channel blockers on key respiratory parameters. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various preclinical and clinical studies.
| Blocker | Compound Type | Model | Condition | Key Respiratory Effects | Reference |
| GAL-021 | Small Molecule | Conscious Rats | Morphine-induced respiratory depression | Dose-dependent increase in minute ventilation and tidal volume.[4] | [4] |
| Anesthetized Rats | Baseline | ED50 for increasing minute ventilation was 140 µg/kg.[4] | [4] | ||
| Healthy Human Volunteers | Alfentanil-induced respiratory depression | Increased minute ventilation by 6.1 L/min (high-dose GAL-021 with low-dose alfentanil) and 3.6 L/min (high-dose GAL-021 with high-dose alfentanil).[5] | [5] | ||
| Healthy Human Volunteers | Baseline | At the highest dose, increased minute ventilation by over 50% and decreased end-tidal CO2 by over 25%.[1] | [1] | ||
| Iberiotoxin | Peptide Toxin | - | - | No direct data on respiratory depression available. A highly potent and selective BKCa channel blocker.[6] | [6] |
| Paxilline | Fungal Alkaloid | - | - | No direct data on respiratory depression available. Known for tremorogenic and anticonvulsant effects.[7][8] | [7][8] |
| Tetraethylammonium (TEA) | Quaternary Ammonium | Dogs | Toxic Doses | Respiratory failure.[9] | [9] |
| Humans | Toxic Doses | Muscle paralysis leading to respiratory distress.[10] | [10] | ||
| Charybdotoxin | Peptide Toxin | - | - | No direct data on respiratory depression available. A potent but less selective BKCa channel blocker.[11][12] | [11][12] |
In-Depth Analysis of GAL-021
GAL-021 has emerged as a promising clinical candidate for the treatment of OIRD. Preclinical and clinical studies have demonstrated its efficacy as a respiratory stimulant without compromising opioid-induced analgesia.[4][5]
Preclinical Findings in Rodent Models
In studies with conscious rats experiencing morphine-induced respiratory depression, intravenous infusion of GAL-021 (0.03–0.4 mg/kg/min) led to a dose-dependent increase in minute ventilation and tidal volume.[4] In anesthetized rats, GAL-021 demonstrated an ED50 of 140 µg/kg for increasing minute ventilation.[4] The respiratory stimulation by GAL-021 is primarily attributed to its action on the carotid bodies, as the effect was significantly diminished in rats with carotid sinus nerve transection.[13]
Clinical Findings in Human Volunteers
In a study with healthy male volunteers where respiratory depression was induced by alfentanil, GAL-021 administration resulted in a significant increase in minute ventilation.[5] Specifically, at a high dose, GAL-021 increased minute ventilation by 6.1 L/min when co-administered with a low dose of alfentanil, and by 3.6 L/min with a high dose of alfentanil.[5] A separate phase I study in healthy volunteers showed that the highest doses of GAL-021 could increase minute ventilation by more than 50% and decrease end-tidal CO2 levels by over 25%.[1] Importantly, these studies also indicated that GAL-021 did not affect opioid-induced analgesia or sedation.[5][14]
Overview of Other BKCa Channel Blockers
While GAL-021 has been specifically developed and tested as a respiratory stimulant, other BKCa channel blockers have been primarily used as research tools to investigate the physiological roles of these channels.
-
Iberiotoxin and Charybdotoxin: These scorpion-derived peptide toxins are highly potent and selective blockers of BKCa channels.[6][12] Their primary utility has been in in-vitro and in-vivo studies to elucidate the function of BKCa channels in various tissues.[6][12] There is a lack of specific data on their effects on respiratory depression.
-
Paxilline: This fungal alkaloid is a potent BKCa channel inhibitor known for its tremorogenic and anticonvulsant properties.[7][8] Its effects on respiratory control have not been a primary area of investigation.
-
Tetraethylammonium (TEA): As a non-selective potassium channel blocker, TEA has been shown to cause respiratory failure at toxic doses in animal studies and respiratory distress in humans due to muscle paralysis.[9][10] Its lack of specificity makes it unsuitable as a targeted respiratory stimulant.
Signaling Pathways and Experimental Workflows
Signaling Pathway of BKCa Channel Blockade in the Carotid Body
The primary mechanism by which BKCa channel blockers like GAL-021 stimulate respiration is through their action on the glomus cells of the carotid body.
Caption: Signaling pathway of BKCa channel blockade in the carotid body leading to respiratory stimulation.
Experimental Workflow for Assessing Respiratory Depression
The following diagram illustrates a typical experimental workflow for evaluating the effect of a BKCa channel blocker on opioid-induced respiratory depression in a rodent model.
Caption: A typical experimental workflow for studying the effects of BKCa channel blockers on OIRD.
Experimental Protocols
Whole-Body Plethysmography in Rats
This non-invasive method is commonly used to assess respiratory parameters in conscious, unrestrained rodents.[15]
-
Apparatus: A whole-body plethysmography chamber designed for rats.
-
Procedure:
-
Rats are acclimated to the plethysmography chambers for a defined period (e.g., 60 minutes) before the experiment.[15]
-
Baseline respiratory parameters (frequency, tidal volume, and minute volume) are recorded.
-
An opioid (e.g., morphine or fentanyl) is administered to induce respiratory depression.
-
Respiratory parameters are continuously monitored to confirm the onset and stabilization of respiratory depression.
-
The BKCa channel blocker is then administered.
-
Respiratory parameters are recorded for a defined period post-administration to assess the reversal of respiratory depression.
-
-
Data Analysis: Changes in respiratory frequency, tidal volume, and minute ventilation from baseline and post-opioid administration are calculated and compared between treatment and control groups.
Arterial Blood Gas Analysis in Rats
This method provides a direct measure of gas exchange and acid-base status.
-
Procedure:
-
Rats are anesthetized, and a catheter is surgically placed in the carotid or femoral artery for blood sampling.[16]
-
A baseline arterial blood sample is collected and analyzed for PaO2, PaCO2, and pH.
-
An opioid is administered to induce respiratory depression.
-
A second blood sample is taken to confirm respiratory depression (characterized by a decrease in PaO2 and an increase in PaCO2).
-
The BKCa channel blocker is administered.
-
Subsequent arterial blood samples are collected at various time points to measure changes in blood gas parameters.
-
-
Data Analysis: Changes in PaO2, PaCO2, and pH are compared before and after drug administrations.
Conclusion
The available evidence strongly suggests that BKCa channel blockers, particularly GAL-021, hold significant promise as a novel therapeutic approach to mitigate respiratory depression, especially that induced by opioids. The mechanism of action, primarily through the stimulation of peripheral chemoreceptors in the carotid bodies, offers a targeted approach that appears to spare the central analgesic effects of opioids. While GAL-021 has undergone the most extensive investigation in this context, other BKCa channel blockers, traditionally used as research tools, lack specific data on their respiratory effects. Future head-to-head comparative studies are warranted to fully elucidate the therapeutic potential and safety profiles of different BKCa channel blockers for the management of respiratory depression.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. The Latest Pharmacologic Ventilator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carotid body chemoreceptors: physiology, pathology, and implications for health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Two studies on reversal of opioid-induced respiratory depression by BK-channel blocker GAL021 in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of action of iberiotoxin, a potent blocker of the large conductance Ca(2+)-activated K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The functionally relevant site for paxilline inhibition of BK channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticonvulsant effects of the BK-channel antagonist paxilline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Charybdotoxin is a new member of the K+ channel toxin family that includes dendrotoxin I and mast cell degranulating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. respiratory-therapy.com [respiratory-therapy.com]
- 15. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Normative data for arterial blood gas and electrolytes in anesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GAL-021 Sulfate for Opioid-Induced Respiratory Depression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GAL-021 sulfate with other therapeutic alternatives for the management of opioid-induced respiratory depression (OIRD). The information is based on available clinical trial data and preclinical studies, with a focus on quantitative outcomes, experimental methodologies, and known limitations.
Overview of this compound
GAL-021 is an intravenous respiratory stimulant that acts as a blocker of the large-conductance calcium-activated potassium (BKCa) channels.[1] Its primary mechanism of action is centered on the peripheral chemoreceptors located in the carotid bodies, which are key regulators of respiratory drive.[1] By blocking BKCa channels in these cells, GAL-021 enhances carotid body signaling to the brainstem, leading to an increase in respiratory rate and tidal volume.[2] A significant advantage of this mechanism is its potential to reverse OIRD without affecting opioid analgesia or sedation levels.[1][3]
Signaling Pathway of GAL-021
The following diagram illustrates the proposed mechanism of action of GAL-021 at the carotid body.
References
Cost-Effectiveness of GAL-021 Sulfate in a Research Setting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-effectiveness analysis of GAL-021 sulfate for research applications, comparing its performance against other common alternatives for the study of respiratory depression. The information presented is based on publicly available experimental data and pricing information.
Executive Summary
Opioid-induced respiratory depression (OIRD) is a critical concern in both clinical practice and preclinical research. This compound has emerged as a promising research tool for investigating OIRD, offering a distinct mechanism of action compared to traditional opioid antagonists. This guide evaluates the cost-effectiveness of this compound by examining its efficacy, mechanism, and the economic implications of its use in a research context, alongside a comparison with key alternatives such as naloxone, doxapram, and ampakines. Our analysis indicates that while the initial acquisition cost of novel compounds like this compound may be higher, its specific mechanism of action and potential to prevent OIRD-related complications could offer long-term cost savings in extensive research projects by reducing animal morbidity and improving the reliability of experimental outcomes.
Comparative Analysis of Efficacy and Mechanism of Action
The choice of a compound to study or counteract respiratory depression in a research setting depends on the specific scientific question. The following table summarizes the key characteristics of this compound and its alternatives.
| Compound | Mechanism of Action | Key Efficacy Findings | Notable Side Effects/Limitations |
| This compound | Blocks large-conductance Ca2+-activated potassium (BKCa) channels in the carotid bodies, stimulating peripheral chemoreceptors to increase respiratory drive.[1][2] | Reverses opioid-induced respiratory depression without affecting analgesia.[1][3][4] Increases respiratory rate and tidal volume.[3][4] | Mild to moderate, including infusion site pain and a sensation of warmth.[1][5] |
| Naloxone | Competitive antagonist at mu, kappa, and delta opioid receptors, with the highest affinity for the mu-receptor.[6][7][8] | Rapidly reverses respiratory depression caused by opioids.[3][6] | Reverses analgesia, which can be a confounding factor in pain research.[1] May induce withdrawal symptoms in opioid-dependent subjects.[3] |
| Doxapram | Stimulates peripheral carotid chemoreceptors and, at higher doses, central respiratory centers.[9][10][11] | Increases tidal volume and respiratory rate.[10][12] | Can cause side effects such as hypertension, tachycardia, and arrhythmias.[9] |
| Ampakines (e.g., CX717) | Positive allosteric modulators of AMPA receptors, enhancing glutamatergic neurotransmission in respiratory control centers in the brainstem.[1][13][14] | Can reduce respiratory depression caused by opioids without affecting analgesia.[15] | Effects can be site-specific, and some compounds have been associated with neurotoxicity at higher doses.[16] |
Cost-Effectiveness Analysis
A direct cost comparison for research-grade compounds can be challenging due to variations in supplier pricing and purity. However, a qualitative and, where possible, quantitative cost-effectiveness analysis is presented below.
| Compound | Research-Use Cost | Economic Considerations in a Research Setting |
| This compound | Price on request from suppliers such as InvivoChem and MedchemExpress.[1][3] | Higher initial cost may be offset by the value of its specific mechanism of action for targeted research questions. By not affecting analgesia, it can reduce the number of animals and experimental groups needed to dissect respiratory effects from pain relief. |
| Naloxone | Out-of-pocket prescription costs have decreased to around $10, with over-the-counter versions available for under $50 for a two-dose pack.[17][18] Research-grade pricing may vary. | Lower acquisition cost. However, the reversal of analgesia can necessitate more complex experimental designs and larger sample sizes to isolate the effects on respiration, potentially increasing overall project costs. |
| Doxapram | A 20 mL vial of 20 mg/mL solution is available from some suppliers for approximately $59.17.[6][19] | Moderate acquisition cost. Its non-specific stimulatory effects and potential for cardiovascular side effects might require additional monitoring and could be a confounding factor in some studies. |
| Ampakines (e.g., CX717) | Price on request from suppliers. | The cost can be high for novel compounds. The specificity of action on AMPA receptors can be valuable for certain neuroscience studies, but the potential for off-target effects needs to be considered. |
Opioid-induced respiratory depression is associated with increased hospital costs and longer stays in clinical settings.[10][20][21][22] While direct parallels to a research setting are not always possible, preventing severe respiratory events in animal models can reduce animal loss and the need for costly repetitions of experiments, thus contributing to the overall cost-effectiveness of a research program.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended as a guide and may require optimization for specific research needs.
Assessment of Respiratory Function using Whole-Body Plethysmography in Rodents
This non-invasive method is used to measure respiratory parameters in conscious, unrestrained animals.
Protocol:
-
Acclimatization: Place the animal in the plethysmography chamber for a period of 30-60 minutes to allow it to acclimate to the new environment.
-
Baseline Recording: Record baseline respiratory parameters for at least 15-30 minutes. Key parameters include respiratory rate (breaths/minute), tidal volume (mL/breath), and minute volume (mL/minute).[22][23]
-
Drug Administration: Administer the opioid to induce respiratory depression. The route and dose will depend on the specific opioid and experimental design.
-
Post-Opioid Recording: Record respiratory parameters to confirm the induction of respiratory depression.
-
Test Compound Administration: Administer this compound or the comparator compound.
-
Post-Treatment Recording: Continuously record respiratory parameters to assess the effect of the test compound on reversing OIRD.
-
Data Analysis: Analyze the changes in respiratory parameters from baseline through the different phases of the experiment.
Arterial Blood Gas Analysis in Rodents
This method provides a direct measure of gas exchange and acid-base balance.
Protocol:
-
Anesthesia: Anesthetize the animal according to an approved protocol. Note that anesthesia itself can affect respiratory parameters.[20]
-
Arterial Cannulation: Surgically place a cannula in a suitable artery (e.g., carotid or femoral artery).
-
Baseline Blood Sample: Collect a small arterial blood sample (approximately 0.1-0.2 mL) into a heparinized syringe.[24][25]
-
Drug Administration: Administer the opioid and subsequently the test compound as described in the plethysmography protocol.
-
Serial Blood Sampling: Collect arterial blood samples at predetermined time points after drug administration.
-
Blood Gas Analysis: Immediately analyze the blood samples using a blood gas analyzer to determine PaO2, PaCO2, pH, and other relevant parameters.[24]
-
Data Analysis: Compare the changes in arterial blood gas values over time.
Assessment of Analgesia using the Tail-Flick Test in Rodents
This test is used to measure the analgesic effects of opioids and to determine if a reversal agent, like this compound, interferes with analgesia.
Protocol:
-
Acclimatization: Allow the animal to acclimate to the testing environment.
-
Baseline Latency: Measure the baseline tail-flick latency by applying a heat source to the tail and recording the time it takes for the animal to flick its tail away.[17][18][26] A cut-off time (e.g., 10-15 seconds) should be used to prevent tissue damage.
-
Drug Administration: Administer the opioid.
-
Post-Opioid Latency: Measure the tail-flick latency at the expected time of peak analgesic effect.
-
Test Compound Administration: Administer this compound or the comparator compound.
-
Post-Treatment Latency: Measure the tail-flick latency at various time points after administration of the test compound.
-
Data Analysis: Compare the tail-flick latencies across the different conditions. An effective analgesic will increase the latency, and a compound that does not interfere with analgesia will not significantly reduce this increased latency.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the signaling pathways of this compound and its alternatives, as well as a typical experimental workflow for their evaluation.
Caption: Signaling pathway of this compound.
Caption: Mechanisms of action for alternative compounds.
Caption: General experimental workflow.
Conclusion
This compound represents a valuable tool for researchers investigating the mechanisms of respiratory control and developing novel therapies for OIRD. Its unique mechanism of action, which spares opioid-mediated analgesia, provides a significant advantage over traditional opioid antagonists in many experimental paradigms. While a comprehensive cost-effectiveness analysis requires direct price comparisons from suppliers, the potential for this compound to yield more precise and less confounded data may justify a higher initial investment by reducing the overall costs associated with animal use and experimental repetitions. The choice of compound will ultimately depend on the specific research question, budgetary constraints, and the desired experimental outcomes. This guide provides a framework for researchers to make an informed decision based on both scientific merit and economic considerations.
References
- 1. Ampakine - Wikipedia [en.wikipedia.org]
- 2. The Latest Pharmacologic Ventilator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PathWhiz [pathbank.org]
- 4. respiratory-therapy.com [respiratory-therapy.com]
- 5. GAL-021, a new intravenous BKCa-channel blocker, is well tolerated and stimulates ventilation in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 7. Naloxone - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]
- 10. Doxapram - Wikipedia [en.wikipedia.org]
- 11. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. AMPAkines potentiate the corticostriatal pathway to reduce acute and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A biomarker of opioid-induced respiratory toxicity in experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AMPAkines have site-specific analgesic effects in the cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Tail flick test - Wikipedia [en.wikipedia.org]
- 19. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 20. Normative data for arterial blood gas and electrolytes in anesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ugobasile.com [ugobasile.com]
- 22. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography [jove.com]
- 24. dvm360.com [dvm360.com]
- 25. Arterial blood gas analysis [bio-protocol.org]
- 26. rjptsimlab.com [rjptsimlab.com]
Reproducibility of GAL-021 Sulfate Studies: A Comparative Guide for Researchers
An objective analysis of the consistent findings and methodologies in the investigation of the novel respiratory stimulant GAL-021 sulfate across various preclinical and clinical studies.
This guide provides a comprehensive comparison of the available data on this compound, a promising agent for reversing opioid-induced respiratory depression (OIRD). The following sections summarize quantitative data from multiple studies, detail the experimental protocols used, and visualize the key biological pathways and workflows to offer researchers, scientists, and drug development professionals a clear overview of the reproducibility of GAL-021's effects.
Quantitative Data Summary
The following tables present a consolidated view of the key quantitative findings from different studies on this compound, highlighting the consistent dose-dependent effects on respiratory parameters in both animal models and human subjects.
Table 1: Effects of GAL-021 on Respiratory Parameters in Human Volunteers
| Study Reference | Population | Intervention | Key Findings |
| Roozekrans et al. (Netherlands)[1][2] | 12 healthy male volunteers | Alfentanil-induced respiratory depression followed by low- and high-dose GAL-021 infusion. | High-dose GAL-021 significantly increased minute ventilation by 6.1 L/min (p<0.01) with low-dose alfentanil and 3.6 L/min (p<0.01) with high-dose alfentanil compared to placebo.[2] No significant effects on sedation or analgesia were observed.[1][2] |
| McLeod et al. (Belgium)[1][3] | 30 healthy volunteers | Ascending intravenous doses of GAL-021 (0.1-0.96 mg/kg/h) for 1 hour. | At 0.96 mg/kg/h, minute ventilation increased by approximately 16% (p<0.05) and end-tidal CO2 decreased by about 6% (p<0.05).[3] The drug was generally well-tolerated.[3] |
| Galleon Pharmaceuticals Phase I Study[4] | 18 healthy volunteers | Single higher doses of GAL-021. | Confirmed dose-dependent effects on respiration, with the highest dose increasing minute ventilation by over 50% and lowering CO2 levels by more than 25% in some subjects.[4] |
Table 2: Preclinical Efficacy of GAL-021 in Animal Models
| Study Reference | Animal Model | Intervention | Key Findings |
| Golder et al.[5] | Rats, mice, and nonhuman primates | Morphine-induced respiratory depression followed by intravenous GAL-021. | GAL-021 stimulated ventilation and/or attenuated OIRD in all species without compromising morphine analgesia in rats.[5] |
| ResearchGate Abstract[6] | Anesthetized rats | Intravenous bolus of GAL-021 (0.01–3 mg/kg). | The ED50 for increasing minute ventilation was 140 µg/kg.[6] |
| ResearchGate Abstract[6] | Conscious rats | Morphine-induced respiratory depression followed by GAL-021 infusion (0.03–0.4 mg/kg/min). | Dose-dependent reversal of OIRD was observed, primarily through an increase in tidal volume.[6] |
| ResearchGate Abstract[6] | Cynomolgus monkeys | Morphine-induced respiratory depression followed by GAL-021 infusion. | Loading GAL-021 at 0.2 mg/kg/min for 5 minutes followed by a maintenance infusion of 0.1 mg/kg/min for 10 minutes returned end-tidal CO2 to pre-morphine levels.[6] |
Experimental Protocols
The reproducibility of the findings on GAL-021 is underpinned by consistent methodologies across different research groups. Below are detailed descriptions of the key experimental protocols employed.
Human Studies
-
Study Design: The human trials were typically randomized, double-blind, placebo-controlled, crossover studies.[2][3][4]
-
Induction of Respiratory Depression: In studies investigating the reversal of OIRD, a steady-state infusion of an opioid, such as alfentanil, was used to induce a consistent level of respiratory depression, often targeting a 25-30% decrease in breathing capacity.[1][2][7]
-
GAL-021 Administration: GAL-021 was administered as a continuous intravenous infusion at various doses.[1][2][3]
-
Respiratory Monitoring:
-
Isohypercapnic Ventilation: This method was used to assess the direct stimulatory effect of GAL-021 on respiratory drive by keeping the end-tidal CO2 constant.[2]
-
Poikilocapnic Ventilation: This allowed for the assessment of GAL-021's effect on spontaneous breathing and changes in arterial pCO2.[2]
-
Minute Ventilation and End-Tidal CO2: These were key parameters measured to quantify the respiratory response.[3][4]
-
-
Non-Respiratory Endpoints: To ensure GAL-021 did not interfere with the primary purpose of opioid administration, studies also monitored sedation levels, analgesia (pain relief), and hemodynamic stability.[1][2][7]
Animal Studies
-
Animal Models: A range of animal models have been utilized, including rats, mice, and non-human primates, demonstrating the cross-species efficacy of GAL-021.[5]
-
Induction of Respiratory Depression: Opioids such as morphine were administered to induce respiratory depression.[5][6]
-
Ventilatory Measurements:
-
Tracheal Pneumotachometry and Plethysmography: These techniques were used to measure respiratory parameters like tidal volume and respiratory frequency in animals.[5]
-
Arterial Blood Gas Analysis and Nasal Capnography: These methods provided quantitative data on blood oxygenation and carbon dioxide levels.[5]
-
-
Analgesia Assessment: The tail-flick test was a common method used in rats to confirm that GAL-021 did not diminish opioid-induced analgesia.[5][6]
-
Mechanism of Action Studies: To confirm the role of the carotid bodies, some studies involved surgical transection of the carotid sinus nerve, which was shown to attenuate the ventilatory stimulation by GAL-021.[5] Genetic knockout mice lacking the pore-forming subunit of the BKCa channel were also used to demonstrate resistance to GAL-021's effects.[1]
-
In Vitro Assays: The pharmacological profile of GAL-021 was further characterized using radioligand binding, enzyme inhibition, and cellular electrophysiology assays to confirm its inhibitory effect on KCa1.1 channels.[5]
Visualizing the Science
The following diagrams illustrate the mechanism of action of GAL-021 and the typical workflow of the clinical studies, providing a clear visual representation of the scientific principles and processes involved.
Caption: Mechanism of action of GAL-021 in reversing opioid-induced respiratory depression.
Caption: Generalized workflow for a clinical study of GAL-021.
References
- 1. The Latest Pharmacologic Ventilator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two studies on reversal of opioid-induced respiratory depression by BK-channel blocker GAL021 in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GAL-021, a new intravenous BKCa-channel blocker, is well tolerated and stimulates ventilation in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. respiratory-therapy.com [respiratory-therapy.com]
A Comparative Analysis of GAL-021 Sulfate and Naloxone on Opioid-Induced Analgesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of GAL-021 sulfate and naloxone on analgesia, particularly in the context of co-administration with opioid analgesics. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective understanding of these two compounds based on available preclinical and clinical data.
Executive Summary
Opioid analgesics are highly effective for pain management but are associated with a significant risk of respiratory depression. Naloxone is a widely used opioid receptor antagonist that effectively reverses respiratory depression but also completely reverses the analgesic effects of opioids. This compound is a novel breathing control modulator that has been shown to counteract opioid-induced respiratory depression without compromising analgesia. This key difference in their effect on analgesia makes this compound a compound of interest for safer opioid-based pain management strategies. This guide will delve into the mechanisms of action, comparative effects on analgesia supported by experimental data, and the signaling pathways of both compounds.
Mechanism of Action
This compound: A Selective Peripheral Chemoreceptor Modulator
This compound's primary mechanism of action is the blockade of large-conductance calcium-activated potassium (BKCa) channels.[1] These channels are present in the carotid bodies, which are peripheral chemoreceptors that sense changes in blood oxygen and carbon dioxide levels. By inhibiting BKCa channels in the carotid body, GAL-021 increases its sensitivity and stimulates the respiratory drive.[2][3] This action is independent of the opioid receptor system, which is why it is believed to not interfere with the analgesic effects of opioids.
Naloxone: A Competitive Opioid Receptor Antagonist
Naloxone is a non-selective, competitive antagonist of opioid receptors, with the highest affinity for the mu-opioid receptor.[4][5][6] Opioids produce analgesia by binding to these receptors in the central and peripheral nervous systems. Naloxone reverses the effects of opioids by competitively binding to these same receptors, thereby displacing the opioid agonist and blocking its action.[4][7] This direct competition at the opioid receptor is responsible for the reversal of both respiratory depression and analgesia.
Comparative Effects on Analgesia: A Review of Experimental Data
Direct head-to-head comparative studies evaluating the effects of this compound and naloxone on analgesia in the same experimental setup are limited in the published literature. However, data from separate preclinical and clinical studies provide a clear differentiation in their profiles.
This compound: Preservation of Opioid Analgesia
Preclinical and clinical studies have consistently demonstrated that this compound does not diminish the analgesic effects of opioids.
A key preclinical study by Golder et al. (2015) in rats showed that intravenously administered GAL-021 attenuated morphine-induced respiratory depression without affecting morphine's analgesic effect, as measured by the tail-flick test.[8] Similarly, a study in 12 healthy male volunteers found that GAL-021 had no adverse effect on non-respiratory variables, including pain relief, when administered with an opioid.[9] Another study in human volunteers concluded that GAL-021 produces respiratory stimulatory effects during opioid-induced respiratory depression while containing opioid analgesia.[10]
Table 1: Summary of Preclinical Data on this compound's Effect on Morphine-Induced Analgesia (Tail-Flick Test in Rats)
| Treatment Group | N | Tail-Flick Latency (s) | Effect on Analgesia | Reference |
| Morphine | 6 | Data not numerically presented, but described as unchanged | No decrease in analgesia | [8] |
| Morphine + GAL-021 | 6 | Data not numerically presented, but described as unchanged | No decrease in analgesia | [8] |
Note: The original publication by Golder et al. (2015) states that GAL-021 did not decrease morphine analgesia but does not provide a table with the specific tail-flick latency values.
Naloxone: Reversal of Opioid Analgesia
The reversal of opioid-induced analgesia by naloxone is a well-established pharmacological principle.
Numerous studies have demonstrated this effect. For instance, studies using the tail-flick and hot-plate tests in rodents have consistently shown that naloxone administration significantly reduces the increased pain threshold induced by opioids like morphine and fentanyl.[5][6][7] In clinical settings, the administration of naloxone to patients receiving opioid anesthesia leads to a reversal of the analgesic state.[11]
Table 2: Representative Preclinical Data on Naloxone's Reversal of Fentanyl-Induced Antinociception (Hot Plate Test in Rats)
| Treatment Group | N | Latency to Response (s) | Effect on Analgesia | Reference |
| Baseline | 6 | ~ 10 | - | [5][6] |
| Fentanyl (0.075 mg/kg, s.c.) | 6 | ~ 25 | Analgesia | [5][6] |
| Fentanyl + Naloxone (0.1 mg/kg, i.m.) | 6 | ~ 12 | Reversal of Analgesia | [5][6] |
Note: The data are approximated from graphical representations in the cited literature.
Experimental Protocols
Tail-Flick Test
The tail-flick test is a common method to assess spinal nociceptive reflexes.[2][12][13]
-
Apparatus: A device with a radiant heat source is focused on the animal's tail.
-
Procedure: The animal is gently restrained, and its tail is exposed to the heat source. The latency to a tail-flick response is measured. A cut-off time is established to prevent tissue damage.
-
Drug Administration: The opioid (e.g., morphine) is administered, and the tail-flick latency is measured at peak effect. Subsequently, the test compound (GAL-021 or naloxone) is administered, and the latency is measured again to assess any change in the analgesic effect.
Hot Plate Test
The hot plate test is used to evaluate the response to a thermal stimulus, involving supraspinal pathways.[1][5][6]
-
Animal Model: Mice or rats are commonly used.
-
Apparatus: A metal plate is maintained at a constant temperature (e.g., 55°C).
-
Procedure: The animal is placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A maximum cut-off time is set to avoid injury.
-
Drug Administration: Similar to the tail-flick test, baseline latency is measured before drug administration. The opioid is given, followed by the test compound, and the latency is reassessed.
Signaling Pathways and Experimental Workflows
Conclusion
The available evidence strongly suggests that this compound and naloxone have fundamentally different effects on opioid-induced analgesia. While both can counteract opioid-induced respiratory depression, their mechanisms of action dictate their impact on pain relief.
-
This compound acts via a mechanism independent of the opioid receptors, allowing it to reverse respiratory depression while preserving the analgesic effects of opioids. This makes it a promising candidate for development as an adjunctive therapy to improve the safety of opioid-based pain management.
-
Naloxone , as a direct opioid receptor antagonist, effectively reverses respiratory depression but at the cost of also reversing analgesia. It remains the standard of care for opioid overdose but is not suitable for scenarios where maintaining analgesia is crucial.
Further head-to-head comparative studies with quantitative data are warranted to fully elucidate the comparative efficacy and safety profiles of these two compounds. However, based on current knowledge, this compound represents a novel approach to mitigating the risks of opioid therapy without compromising its primary therapeutic benefit.
References
- 1. Reversal of morphine-induced respiratory depression with the μ1-opioid receptor antagonist naloxonazine engenders excitation and instability of breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential actions of intrathecal naloxone on blocking the tail-flick inhibition induced by intraventricular beta-endorphin and morphine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two studies on reversal of opioid-induced respiratory depression by BK-channel blocker GAL021 in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (+)-Morphine and (−)-morphine stereoselectively attenuate the (−)-morphine-produced tail-flick inhibition via the naloxone-sensitive sigma receptor in the ventral periaqueductal gray of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. journals.lww.com [journals.lww.com]
- 10. jneurosci.org [jneurosci.org]
- 11. respiratory-therapy.com [respiratory-therapy.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling GAL-021 Sulfate
For researchers and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like GAL-021 sulfate. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By adhering to these procedural steps, laboratories can build a culture of safety and trust in handling this novel therapeutic agent.
Immediate Safety and Handling Precautions
This compound is a respiratory stimulant that has been investigated for its potential to counteract opioid-induced respiratory depression.[1][2][3][4] As with any potent pharmaceutical compound, strict adherence to safety protocols is crucial to minimize exposure risk. The following table summarizes the key safety information derived from the product's Safety Data Sheet (SDS).
| Hazard Classification | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life. P273: Avoid release to the environment. P391: Collect spillage. |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining appropriate PPE with robust engineering controls, is essential for minimizing exposure to this compound.
Engineering Controls
Engineering controls should always be the primary line of defense. For handling this compound, especially in powder form, the following are recommended:
-
Fume Hood or Ventilated Enclosure: All weighing and solution preparation activities should be conducted within a certified chemical fume hood or a ventilated balance enclosure to capture any airborne particles.
-
Isolators (Glove Boxes): For operations with a higher risk of aerosol generation or when handling larger quantities, a glove box or isolator provides a higher level of containment.[5]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile). |
| Body Protection | Impervious clothing, such as a lab coat. For procedures with a higher risk of splashing, consider a chemically resistant gown or apron. |
| Respiratory Protection | A suitable respirator (e.g., an N100, R100, or P100 disposable filtering facepiece respirator) should be used, especially when handling the powder form outside of a primary engineering control.[6] |
Operational Plan: A Step-by-Step Handling Protocol
While specific experimental protocols will vary, the following provides a general, step-by-step guide for the safe handling and preparation of a this compound solution.
Experimental Workflow for Solution Preparation
Step 1: Don Appropriate PPE Before entering the laboratory and approaching the designated handling area, put on all required PPE as outlined in the table above.
Step 2: Prepare Workspace in a Fume Hood Ensure the fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper. Gather all necessary equipment (e.g., balance, glassware, solvent, spatulas).
Step 3: Weigh this compound Tare a suitable weighing container on the analytical balance inside the fume hood. Carefully transfer the desired amount of this compound powder to the container using a clean spatula. Avoid creating dust. Close the primary container of this compound immediately after weighing.
Step 4: Dissolve in Solvent Add the appropriate solvent to the weighed this compound in a suitable container (e.g., beaker, flask). Gently swirl or stir the mixture until the solid is completely dissolved.
Step 5: Label Container Clearly label the container with the name of the compound, concentration, solvent, date of preparation, and your initials.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a designated, labeled container. The container should be sent to an approved waste disposal plant. |
| Contaminated Labware | Disposable items (e.g., gloves, bench paper, pipette tips) that have come into contact with this compound should be placed in a sealed, labeled hazardous waste bag or container for incineration. |
| Aqueous Solutions | Due to its high aquatic toxicity, do not dispose of solutions containing this compound down the drain. Collect all aqueous waste in a labeled hazardous waste container for disposal by a certified facility. |
| Empty Containers | Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines. |
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately:
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel. |
| Accidental Release | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
By implementing these comprehensive safety and handling protocols, research institutions can ensure the well-being of their personnel while advancing scientific discovery with promising compounds like this compound.
References
- 1. agnopharma.com [agnopharma.com]
- 2. Identification and Characterization of GAL-021 as a Novel Breathing Control Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two studies on reversal of opioid-induced respiratory depression by BK-channel blocker GAL021 in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
